[Sar9,Met(O2)11]-Substance P
Description
CHEMBL1651026 is a Protein drug.
a neurokinin-1 receptor agonist
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfonyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H100N18O15S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-98(4,96)97)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPXSLGGCPUZJJ-SARDKLJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H100N18O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1393.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110880-55-2 | |
| Record name | Substance P, sar(9)-met(O2)(11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110880552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sar9, Met (O2)11-Substance P | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Role of Sar(9)-Met(O2)(11)-Substance P in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sar(9)-Met(O2)(11)-Substance P, a potent and selective synthetic agonist of the Neurokinin-1 (NK1) receptor, for professionals in neuroscience research and drug development. This document details its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.
Introduction
Sar(9)-Met(O2)(11)-Substance P, also known as [Sar9, Met(O2)11]-Substance P or SMSP, is a stable analog of the endogenous neuropeptide Substance P. Its modifications, the substitution of sarcosine for L-proline at position 9 and the oxidation of methionine at position 11, confer high affinity and selectivity for the NK1 receptor, making it an invaluable tool for elucidating the physiological and pathological roles of the Substance P/NK1 receptor system in the central and peripheral nervous systems.
Quantitative Data
The following tables summarize the key quantitative parameters of Sar(9)-Met(O2)(11)-Substance P, providing a comparative overview of its binding affinity and receptor density.
| Ligand | Preparation | K d (nM) | B max (fmol/mg protein) | Reference |
| [ 3 H]-[Sar 9 ,Met(O 2 ) 11 ]-SP | Rat brain membranes | 1.4 ± 0.5 | 160 ± 3.0 | |
| [ 3 H]-[Sar 9 ,Met(O 2 ) 11 ]-SP | Rat brain membranes | 2 | 56 | |
| [ 3 H]-[Sar 9 ,Met(O 2 ) 11 ]-SP | Guinea pig ileum muscle membranes | 2 | 194 |
Signaling Pathways
Activation of the NK1 receptor by Sar(9)-Met(O2)(11)-Substance P initiates a cascade of intracellular events. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. This interaction triggers the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG synergistically activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.
Figure 1: NK1 Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Sar(9)-Met(O2)(11)-Substance P.
Radioligand Binding Assay
This protocol is adapted from studies characterizing [3H]-[Sar9,Met(O2)11]-Substance P binding to rat brain membranes.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of Sar(9)-Met(O2)(11)-Substance P for the NK1 receptor.
Materials:
-
[3H]-[Sar9,Met(O2)11]-Substance P (radioligand)
-
Unlabeled Sar(9)-Met(O2)(11)-Substance P
-
Rat brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh homogenization buffer and resuspend in the same buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Binding Assay:
-
Set up assay tubes containing a fixed amount of membrane protein, varying concentrations of [3H]-[Sar9,Met(O2)11]-Substance P, and either buffer (for total binding) or a high concentration of unlabeled Sar(9)-Met(O2)(11)-Substance P (for non-specific binding).
-
Incubate the tubes at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis on the specific binding data to determine the Kd and Bmax values.
-
Figure 2: Experimental Workflow for Radioligand Binding Assay.
In Vivo Behavioral Studies in Rats
This protocol is based on studies investigating the central effects of Sar(9)-Met(O2)(11)-Substance P.
Objective: To assess the behavioral effects of centrally administered Sar(9)-Met(O2)(11)-Substance P in rats.
Materials:
-
Sar(9)-Met(O2)(11)-Substance P
-
Artificial cerebrospinal fluid (aCSF)
-
Adult male rats with surgically implanted intracerebroventricular (i.c.v.) cannulae
-
Microsyringe pump
-
Behavioral observation arena
Procedure:
-
Animal Preparation:
-
Surgically implant i.c.v. cannulae in the lateral ventricle of the rats under anesthesia.
-
Allow the animals to recover for at least one week before the experiment.
-
-
Drug Administration:
-
Dissolve Sar(9)-Met(O2)(11)-Substance P in aCSF to the desired concentrations.
-
On the day of the experiment, habituate the rats to the behavioral observation arena.
-
Administer a single i.c.v. injection of either aCSF (vehicle control) or Sar(9)-Met(O2)(11)-Substance P at doses ranging from 10 to 100 pmol per rat.
-
-
Behavioral Observation:
-
Immediately after the injection, return the rats to the observation arena.
-
Record specific behaviors such as grooming, sniffing, and locomotor activity for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Quantify the duration and frequency of each recorded behavior.
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Compare the behavioral responses of the Sar(9)-Met(O2)(11)-Substance P-treated groups with the vehicle control group using appropriate statistical tests.
-
Conclusion
Sar(9)-Met(O2)(11)-Substance P is a powerful and selective tool for investigating the multifaceted roles of the NK1 receptor in the nervous system. Its high affinity and stability make it a superior alternative to the endogenous Substance P in many experimental paradigms. The quantitative data and detailed protocols provided in this guide are intended to facilitate the design and execution of rigorous and reproducible research in this critical area of neuroscience.
The Substance P Analogue Sar(9)-Met(O2)(11)-: A Technical Guide to its Discovery, Pharmacology, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the potent and selective neurokinin-1 (NK1) receptor agonist, Sar(9)-Met(O2)(11)-Substance P. The document details its historical development, key pharmacological data, and detailed experimental protocols for its characterization, serving as a vital resource for researchers in pharmacology and drug development.
Introduction: The Genesis of a Selective NK1 Agonist
Substance P, an undecapeptide neurotransmitter, plays a crucial role in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction, by acting on neurokinin receptors. The quest for more stable and selective analogues of Substance P led to the development of Sar(9)-Met(O2)(11)-Substance P. This synthetic analogue incorporates two key modifications to the parent Substance P sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2): the substitution of glycine at position 9 with sarcosine (Sar) and the oxidation of the methionine at position 11 to methionine sulfone (Met(O2)). These changes confer enhanced resistance to degradation by peptidases and a high selectivity for the NK1 receptor, making it an invaluable tool for elucidating the physiological and pathological roles of this receptor.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for Sar(9)-Met(O2)(11)-Substance P, showcasing its high affinity and potency for the NK1 receptor in various experimental systems.
| Parameter | Value | Species/Tissue/Cell Line | Radioligand | Reference |
| Binding Affinity (Kd) | 1.0 nM | Rat brain homogenates | ¹²⁵I-BH[Sar⁹,Met(O₂)¹¹]-SP | [1] |
| 1.4 ± 0.5 nM | Rat brain membranes | [³H][Sar⁹,Met(O₂)¹¹]-SP | [2] | |
| 2 nM | Rat brain membranes | [³H][Sar⁹,Met(O₂)¹¹]-SP | [3] | |
| 2 nM | Guinea pig ileum muscle membranes | [³H][Sar⁹,Met(O₂)¹¹]-SP | [3] | |
| Receptor Density (Bmax) | 15 fmol/mg protein | Rat brain homogenates | ¹²⁵I-BH[Sar⁹,Met(O₂)¹¹]-SP | [1] |
| 160 ± 3.0 fmol/mg protein | Rat brain membranes | [³H][Sar⁹,Met(O₂)¹¹]-SP | [2] | |
| 56 fmol/mg protein | Rat brain membranes | [³H][Sar⁹,Met(O₂)¹¹]-SP | [3] | |
| 194 fmol/mg protein | Guinea pig ileum muscle membranes | [³H][Sar⁹,Met(O₂)¹¹]-SP | [3] | |
| Inhibitory Concentration (IC50) | 0.11 nM | Human U373MG cells | [¹²⁵I]BH-SP | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of Sar(9)-Met(O2)(11)-Substance P.
Solid-Phase Peptide Synthesis
The synthesis of Sar(9)-Met(O2)(11)-Substance P is achieved through standard solid-phase peptide synthesis (SPPS) techniques, typically utilizing an automated peptide synthesizer. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The key modifications, the incorporation of sarcosine at position 9 and the use of pre-oxidized methionine (Fmoc-Met(O2)-OH) at position 11, are critical steps in the synthesis. Following the assembly of the full-length peptide, it is cleaved from the resin and deprotected using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final, highly pure product.
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol details the determination of the binding affinity (Kd) and receptor density (Bmax) of Sar(9)-Met(O2)(11)-Substance P for the NK1 receptor.
Materials:
-
Cell Membranes: Prepared from tissues or cells expressing the NK1 receptor (e.g., rat brain, guinea pig ileum, or transfected cell lines like U373MG).
-
Radioligand: Tritiated ([³H]) or iodinated (¹²⁵I) Sar(9)-Met(O2)(11)-Substance P.
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Washing Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml bovine serum albumin (BSA), and a cocktail of peptidase inhibitors (e.g., bacitracin, leupeptin, chymostatin).
-
Non-specific Binding Control: A high concentration of unlabeled Substance P or Sar(9)-Met(O2)(11)-Substance P (e.g., 1 µM).
-
Glass Fiber Filters: For separating bound from free radioligand.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold washing buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands and interfering substances. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a series of tubes, add a constant amount of cell membrane protein, a range of concentrations of the radioligand, and either binding buffer (for total binding) or the non-specific binding control (for non-specific binding).
-
Incubation: Incubate the tubes at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold washing buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
Inositol Phosphate Accumulation Assay for Functional Potency
This assay measures the functional potency (EC50) of Sar(9)-Met(O2)(11)-Substance P by quantifying the accumulation of inositol phosphates, a downstream second messenger of NK1 receptor activation.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the NK1 receptor (e.g., CHO-NK1 cells).
-
Labeling Medium: Cell culture medium containing [³H]-myo-inositol.
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Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) containing LiCl (to inhibit inositol monophosphatase).
-
Sar(9)-Met(O2)(11)-Substance P: A range of concentrations to generate a dose-response curve.
-
Lysis Reagent: e.g., ice-cold perchloric acid or trichloroacetic acid.
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Anion Exchange Chromatography Columns: To separate the different inositol phosphate species.
-
Elution Buffers: A series of buffers with increasing ionic strength (e.g., ammonium formate/formic acid gradients) to elute inositol monophosphate (IP1), bisphosphate (IP2), and trisphosphate (IP3).
-
Scintillation Counter.
Procedure:
-
Cell Labeling: Plate the cells and incubate them with labeling medium containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing LiCl for a short period.
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Stimulation: Add varying concentrations of Sar(9)-Met(O2)(11)-Substance P to the cells and incubate for a defined time (e.g., 30-60 minutes) to stimulate inositol phosphate production.
-
Lysis: Terminate the stimulation by adding the lysis reagent and placing the plate on ice.
-
Extraction: Neutralize the cell extracts and centrifuge to remove precipitated proteins.
-
Chromatographic Separation: Apply the supernatant to the anion exchange columns. Sequentially elute the different inositol phosphate fractions using the elution buffers.
-
Quantification: Collect the eluates and measure the radioactivity of each fraction using a scintillation counter.
-
Data Analysis: Plot the total [³H]-inositol phosphate accumulation against the concentration of Sar(9)-Met(O2)(11)-Substance P and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the NK1 receptor and a typical experimental workflow for characterizing Sar(9)-Met(O2)(11)-Substance P.
Caption: NK1 Receptor Signaling Pathway activated by Sar(9)-Met(O2)(11)-Substance P.
Caption: Experimental workflow for the synthesis and characterization of Sar(9)-Met(O2)(11)-SP.
Conclusion
Sar(9)-Met(O2)(11)-Substance P stands as a cornerstone pharmacological tool for the investigation of the NK1 receptor. Its enhanced stability and high selectivity have enabled significant advancements in our understanding of the diverse physiological and pathophysiological processes mediated by Substance P. This technical guide provides researchers with the essential information and methodologies to effectively utilize this potent agonist in their studies, paving the way for further discoveries in the field of neuropharmacology and beyond.
References
The Role of [Sar9,Met(O2)11]-Substance P in Pain and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic Substance P analog, [Sar9,Met(O2)11]-Substance P, and its pivotal role in the fields of nociception and inflammation. As a potent and highly selective agonist for the Neurokinin-1 (NK1) receptor, this peptide has become an invaluable tool for elucidating the physiological and pathological functions of the Substance P signaling pathway. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular and experimental frameworks to support ongoing research and development in this area.
Core Concepts: Mechanism of Action
This compound is a synthetic analog of the naturally occurring neuropeptide, Substance P.[1] The substitutions at position 9 (Sarcosine for Glycine) and 11 (Methionine sulfoxide for Methionine) confer enhanced stability and high selectivity for the NK1 receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, this compound induces a conformational change in the NK1 receptor, leading to the activation of the Gq/11 family of G-proteins. This initiates a well-defined intracellular signaling cascade, central to the peptide's effects on pain and inflammation.
The activation of Gq/11 stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the action of DAG in activating Protein Kinase C (PKC), leads to a cascade of downstream cellular responses, including neuronal excitation, neurotransmitter release, and the promotion of inflammatory processes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data comparison.
Table 1: Receptor Binding Affinity
| Parameter | Radioligand | Preparation | Value | Reference |
| Dissociation Constant (Kd) | [3H]-[Sar9,Met(O2)11]-Substance P | Rat brain membrane | 1.4 ± 0.5 nM | [2] |
| IC50 | [125I]BH-Substance P | Human U373MG cells | 0.11 nM |
Table 2: In Vivo Dose-Response (Cardiovascular Effects in Rats)
| Administration Route | Dose Range (per rat) | Measured Effect | Observation | Reference |
| Intracerebroventricular (i.c.v.) | 10 - 100 pmol | Mean Arterial Pressure (MAP) | Dose-dependent increase | [3][4][5] |
| Intracerebroventricular (i.c.v.) | 10 - 100 pmol | Heart Rate (HR) | Dose-dependent increase | [3][4][5] |
Table 3: In Vivo Dose-Response (Behavioral Effects in Rats)
| Administration Route | Dose Range (per rat) | Observed Behavior | Observation | Reference |
| Intracerebroventricular (i.c.v.) | 10 - 100 pmol | Face washing and sniffing | Dose-dependent increase | [3][4][5] |
| Intracerebroventricular (i.c.v.) | 10 - 100 pmol | Grooming | Induced (solely by this agonist compared to septide) | [3][4][5] |
Table 4: In Vivo Inflammatory Effects (Vascular Permeability in Rats)
| Administration Route | Dose Range | Effect | Reference |
| Intradermal (i.d.) | 6.5 - 650 pmol | Increased vascular permeability | [4] |
Signaling Pathway Diagram
The following diagram illustrates the primary signaling cascade initiated by the binding of this compound to the NK1 receptor.
Caption: NK1 Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vivo Cardiovascular and Behavioral Assessment in Rats
This protocol is adapted from Cellier et al., 1999.[4]
-
Animals: Male Sprague-Dawley rats (275-325 g) are used.
-
Surgical Preparation:
-
Under anesthesia, a polyethylene catheter (PE-50) is inserted into the left carotid artery for blood pressure measurement.
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A second catheter is inserted into the right jugular vein for drug administration.
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For intracerebroventricular (i.c.v.) administration, a stainless-steel guide cannula is implanted into the right lateral cerebral ventricle.
-
-
Experimental Procedure:
-
Rats are allowed to recover from surgery before the experiment.
-
On the day of the experiment, the arterial catheter is connected to a pressure transducer to record mean arterial pressure (MAP) and heart rate (HR).
-
This compound is dissolved in artificial cerebrospinal fluid (aCSF).
-
A dose-response curve is constructed by administering single doses of this compound (e.g., 10, 25, 65, and 100 pmol per rat) i.c.v. in a volume of 1 µL, followed by a 5 µL flush of aCSF.[3]
-
Cardiovascular parameters (MAP and HR) are continuously recorded.
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Behavioral responses (face washing, sniffing, grooming) are observed and quantified for a defined period post-injection.
-
-
Data Analysis: Changes in MAP and HR from baseline are calculated. Behavioral data is scored based on frequency and duration.
Vascular Permeability Assay in Rats
This protocol is also adapted from Cellier et al., 1999.[4]
-
Animals: Male Sprague-Dawley rats are anesthetized.
-
Procedure:
-
The dorsal skin of the rat is shaved.
-
Evans blue dye (50 mg/kg) is injected intravenously to act as a marker for plasma extravasation.
-
This compound is dissolved in saline.
-
Intradermal (i.d.) injections of various doses of this compound (e.g., 6.5 - 650 pmol) in a small volume (e.g., 50 µL) are made at different sites on the back. A saline injection serves as a control.
-
After a set time (e.g., 30 minutes), the animal is euthanized, and the skin sites are excised.
-
The Evans blue dye is extracted from the skin samples using formamide.
-
The concentration of the extracted dye is quantified spectrophotometrically at 620 nm.
-
-
Data Analysis: The amount of dye extravasated at each injection site is calculated and expressed as µg of dye per skin site.
Receptor Binding Assay
This is a general protocol for a competitive binding assay.
-
Materials:
-
Cell membranes expressing the NK1 receptor (e.g., from transfected cell lines or brain tissue).
-
Radiolabeled this compound (e.g., [3H]-[Sar9,Met(O2)11]-SP).
-
Unlabeled this compound.
-
Binding buffer (e.g., Tris-HCl with MgCl2, bovine serum albumin, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of radiolabeled this compound.
-
A range of concentrations of unlabeled this compound is added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
-
The incubation is carried out at a specific temperature (e.g., 4°C or 25°C) for a time sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with cold binding buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the in vivo effects of this compound on pain and inflammation.
Caption: In Vivo Pain and Inflammation Experimental Workflow.
Conclusion
This compound is a powerful and selective pharmacological tool for probing the roles of the NK1 receptor in pain and inflammation. Its high affinity and stability make it ideal for a range of in vitro and in vivo studies. The quantitative data and detailed protocols provided in this guide are intended to facilitate the design and execution of robust experiments, ultimately contributing to a deeper understanding of the tachykinin system and the development of novel therapeutics for pain and inflammatory disorders.
References
- 1. atsbio.com [atsbio.com]
- 2. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Spinal Neuropeptide Y1 Receptor-Expressing Neurons Form an Essential Excitatory Pathway for Mechanical Itch - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Sar(9)-Met(O2)(11)-Substance P Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the signaling pathway initiated by Sar(9)-Met(O2)(11)-Substance P, a potent and selective synthetic agonist for the Neurokinin-1 receptor (NK1R). It covers the molecular interactions, downstream signaling cascades, relevant quantitative data, and detailed experimental protocols for studying this pathway.
Introduction to Substance P and the NK1 Receptor Agonist
Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, playing a crucial role in neurotransmission, inflammation, and pain perception.[1][2] Its biological effects are primarily mediated through the activation of the Neurokinin-1 receptor (NK1R), a Class A G-protein coupled receptor (GPCR).[1][3]
[Sar9,Met(O2)11]-Substance P (also denoted as [Sar⁹,Met(O₂)¹¹]-SP) is a well-characterized synthetic analog of Substance P.[4][5][6] The modifications—sarcosine substitution at position 9 and methionine sulfone at position 11—confer metabolic stability and high selectivity for the NK1R.[7] This makes it an invaluable tool for elucidating the specific physiological and pharmacological consequences of NK1R activation.[7]
The NK1R Signaling Cascade
Activation of the NK1R by [Sar9,Met(O2)11]-SP initiates a cascade of intracellular events, primarily through the canonical Gαq/11 pathway. This is followed by receptor desensitization and internalization, a critical step for regulating signal duration and intensity.
Gαq/11 Pathway Activation and Second Messenger Generation
Upon binding of [Sar9,Met(O2)11]-SP, the NK1R undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric G-protein Gαq/11.[1][8] This activation leads to the dissociation of the Gαq-GTP subunit from the Gβγ dimer.
The activated Gαq-GTP subunit then stimulates phospholipase C-beta (PLCβ).[1] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers:[1]
-
Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[1]
-
Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[1]
The subsequent rise in intracellular Ca²⁺ and activation of PKC lead to the phosphorylation of various downstream protein targets, culminating in diverse cellular responses such as neuronal excitation, smooth muscle contraction, and inflammatory mediator release.
Receptor Desensitization and Internalization via β-Arrestin
Prolonged agonist stimulation leads to the desensitization and internalization of the NK1R, a process crucial for terminating the signal.
-
GRK Phosphorylation: The agonist-occupied NK1R is phosphorylated on serine and threonine residues in its C-terminal tail by G-protein-coupled receptor kinases (GRKs), such as GRK-2 and -3.[8]
-
β-Arrestin Recruitment: This phosphorylation event increases the receptor's affinity for β-arrestin-1 and -2.[8] β-arrestins rapidly translocate from the cytosol to the plasma membrane to bind the phosphorylated NK1R.[8][9]
-
Internalization: The binding of β-arrestin sterically hinders further G-protein coupling (desensitization) and acts as a scaffold protein to recruit components of the endocytic machinery (e.g., clathrin), leading to the internalization of the receptor-ligand complex into endosomes.[8][9] Following internalization, the receptor can be recycled back to the membrane or targeted for degradation.
While the primary pathway involves Gαq/11, some studies suggest that the NK1R can also couple to Gαs, leading to cAMP accumulation, indicating potential for biased signaling where different ligands could favor one pathway over another.[3][10]
Figure 1: NK1R signaling and internalization pathway.
Quantitative Pharmacological Data
The affinity and functional potency of [Sar9,Met(O2)11]-SP have been characterized in various systems. The data consistently show its high affinity and potency at the human NK1 receptor, often exceeding that of the native Substance P.
| Parameter | Ligand | Value (nM) | Cell Line | Assay Type | Reference |
| Binding Affinity (Kd) | [³H]-[Sar9,Met(O2)11]-SP | 1.4 ± 0.5 | Rat Brain Membranes | Saturation Radioligand Binding | [11] |
| Binding Affinity (Ki) | [Sar9,Met(O2)11]-SP | 0.20 ± 0.03 | CHO (hNK1R) | Competitive Radioligand Binding | (Cao et al., 1998) |
| Binding Affinity (Ki) | Substance P | 0.53 ± 0.05 | CHO (hNK1R) | Competitive Radioligand Binding | (Cao et al., 1998) |
| Functional Potency (EC₅₀) | [Sar9,Met(O2)11]-SP | 0.28 ± 0.03 | CHO (hNK1R) | Phosphoinositide Hydrolysis | (Cao et al., 1998) |
| Functional Potency (EC₅₀) | Substance P | 0.44 ± 0.05 | CHO (hNK1R) | Phosphoinositide Hydrolysis | (Cao et al., 1998) |
| Table 1: Comparative binding affinity and functional potency data for NK1R agonists. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the [Sar9,Met(O2)11]-SP signaling pathway.
Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of an unlabeled ligand by measuring its ability to compete off a labeled radioligand from the receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1R.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors, pH 7.4).[12]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[12]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
2. Binding Assay:
-
In a 96-well plate, combine:
-
Cell membranes (e.g., 50-100 µg protein/well).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-[Sar9,Met(O2)11]-SP) at a concentration near its Kd.
-
Varying concentrations of the unlabeled competitor ligand ([Sar9,Met(O2)11]-SP or Substance P).
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4) to a final volume of 250 µL.[12]
-
-
To determine non-specific binding, use a saturating concentration of an unlabeled ligand in a separate set of wells.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[12]
3. Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[12]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[12]
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding values.
-
Plot specific binding as a function of the log concentration of the competitor ligand to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
1. Cell Preparation:
-
Seed HEK293 or CHO cells stably (or transiently) expressing the NK1R into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.[13][14]
-
The optimal cell density should be 80-90% confluency on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate).[13]
2. Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent indicator such as Fluo-4 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[13][14][15] Probenecid may be included to prevent dye extrusion.
-
Remove the growth medium from the cells and add the dye-loading solution (e.g., 100 µL/well).[13]
-
Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[13]
3. Assay Execution:
-
Prepare a plate containing various concentrations of the agonist ([Sar9,Met(O2)11]-SP) in assay buffer.
-
Place the cell plate into a fluorescence microplate reader (e.g., a FlexStation or FLIPR) equipped with an integrated fluidics module.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = ~490/525 nm for Fluo-4) over time.[13]
-
Establish a stable baseline fluorescence reading for several seconds.
-
Program the instrument to automatically add the agonist from the compound plate to the cell plate.
-
Continue recording the fluorescence signal to capture the transient increase in intracellular calcium.
4. Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the agonist to generate a dose-response curve.
-
Fit the curve using a non-linear regression model (e.g., three-parameter sigmoidal dose-response) to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing an agonist using the protocols described above.
Figure 2: General experimental workflow.
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. Biased Gs Versus Gq Proteins and β-Arrestin Signaling in the NK1 Receptor Determined by Interactions in the Water Hydrogen Bond Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. This compound | NK1 Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting neurokinin-1 receptor-expressing neurons with [Sar9,Met(O2)11 substance P-saporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desensitization of the Neurokinin-1 Receptor (NK1-R) in Neurons: Effects of Substance P on the Distribution of NK1-R, Gαq/11, G-Protein Receptor Kinase-2/3, and β-Arrestin-1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substance P-induced trafficking of beta-arrestins. The role of beta-arrestins in endocytosis of the neurokinin-1 receptor. | Semantic Scholar [semanticscholar.org]
- 10. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
The Biological Activity of [Sar⁹,Met(O₂)¹¹]-Substance P: A Technical Guide for Researchers
An in-depth exploration of the pharmacology, signaling mechanisms, and experimental evaluation of the potent and selective NK₁ receptor agonist, [Sar⁹,Met(O₂)¹¹]-Substance P.
This technical guide provides a comprehensive overview of the biological activity of the synthetic substance P analog, [Sar⁹,Met(O₂)¹¹]-Substance P. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology of this potent and selective neurokinin-1 (NK₁) receptor agonist, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Pharmacology and Mechanism of Action
[Sar⁹,Met(O₂)¹¹]-Substance P is a chemically modified analog of the endogenous neuropeptide Substance P. The substitutions of sarcosine for L-proline at position 9 and methionine sulfone for methionine at position 11 confer enhanced potency and selectivity for the NK₁ tachykinin receptor[1][2][3][4][5][6]. This high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the NK₁ receptor.
Upon binding to the NK₁ receptor, a G-protein coupled receptor (GPCR), [Sar⁹,Met(O₂)¹¹]-Substance P initiates a cascade of intracellular signaling events. The primary coupling is through Gαq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and modulation of inflammatory processes.
Quantitative Biological Data
The biological activity of [Sar⁹,Met(O₂)¹¹]-Substance P has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Receptor Binding Affinity
| Parameter | Value | Species | Tissue/Cell Line | Radioligand | Reference |
| K_d | 1.4 ± 0.5 nM | Rat | Brain membranes | [³H]-[Sar⁹,Met(O₂)¹¹]-SP | [7][8] |
| B_max | 160 ± 3.0 fmol/mg protein | Rat | Brain membranes | [³H]-[Sar⁹,Met(O₂)¹¹]-SP | [7][8] |
| IC₅₀ | 1.1 x 10⁻¹⁰ M | Human | U373MG cells | [¹²⁵I]BH-SP |
Table 2: In Vivo Physiological and Behavioral Effects in Rats (Intracerebroventricular Administration)
| Effect | Dose Range | Observations | Reference |
| Increased Mean Arterial Pressure | 10-100 pmol | Dose-dependent increase | [1][2] |
| Increased Heart Rate | 10-100 pmol | Dose-dependent increase | [1][2] |
| Behavioral Changes | 10-100 pmol | Dose-dependent increase in face washing and sniffing; uniquely produces grooming | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to characterize the biological activity of [Sar⁹,Met(O₂)¹¹]-Substance P.
Radioligand Binding Assay
This assay is used to determine the affinity (K_d) and density (B_max) of [Sar⁹,Met(O₂)¹¹]-Substance P binding to the NK₁ receptor.
Materials:
-
Rat brain membranes (or other tissue/cell preparation expressing NK₁ receptors)
-
[³H]-[Sar⁹,Met(O₂)¹¹]-Substance P (Radioligand)
-
Unlabeled [Sar⁹,Met(O₂)¹¹]-Substance P (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.02% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Membrane preparation and [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P at various concentrations.
-
Non-specific Binding: Membrane preparation, [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P, and a high concentration of unlabeled [Sar⁹,Met(O₂)¹¹]-Substance P.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression analysis to determine K_d and B_max values.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following NK₁ receptor activation by [Sar⁹,Met(O₂)¹¹]-Substance P.
Materials:
-
Cells stably expressing the human NK₁ receptor (e.g., CHO-K1 or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
[Sar⁹,Met(O₂)¹¹]-Substance P
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Culture: Plate the NK₁ receptor-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of [Sar⁹,Met(O₂)¹¹]-Substance P in the assay buffer.
-
Assay Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add the different concentrations of [Sar⁹,Met(O₂)¹¹]-Substance P to the wells and immediately begin kinetic measurement of the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
In Vivo Cardiovascular and Behavioral Assessment in Rats
This protocol describes the in vivo evaluation of the central effects of [Sar⁹,Met(O₂)¹¹]-Substance P following intracerebroventricular (i.c.v.) administration.
Materials:
-
Adult male Sprague-Dawley rats
-
[Sar⁹,Met(O₂)¹¹]-Substance P
-
Artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus for i.c.v. cannulation
-
System for monitoring mean arterial pressure (MAP) and heart rate (HR)
-
Behavioral observation arena
Protocol:
-
Surgical Preparation: Anesthetize the rats and surgically implant a guide cannula into the lateral cerebral ventricle using a stereotaxic apparatus. Allow for a recovery period of several days.
-
Drug Administration: On the day of the experiment, gently restrain the conscious rat and inject [Sar⁹,Met(O₂)¹¹]-Substance P (dissolved in aCSF) or vehicle (aCSF) through the indwelling cannula in a small volume (e.g., 1-5 µL).
-
Cardiovascular Monitoring: Continuously record MAP and HR using an appropriate monitoring system before and after the i.c.v. injection.
-
Behavioral Observation: Place the rat in an observation arena and record the incidence and duration of specific behaviors such as face washing, sniffing, and grooming for a defined period post-injection.
-
Data Analysis: Analyze the changes in MAP and HR from baseline. Quantify the behavioral responses and compare between the drug-treated and vehicle-treated groups.
Visualizing Signaling Pathways and Workflows
Diagrams are essential for a clear understanding of complex biological processes and experimental designs. The following visualizations are provided in the DOT language for Graphviz.
NK₁ Receptor Signaling Pathway
Caption: NK₁ Receptor signaling cascade initiated by [Sar⁹,Met(O₂)¹¹]-Substance P.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining NK₁ receptor binding parameters.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for assessing functional activity via calcium mobilization.
Conclusion
[Sar⁹,Met(O₂)¹¹]-Substance P stands as a pivotal research tool for elucidating the multifaceted roles of the NK₁ receptor in health and disease. Its high potency and selectivity, coupled with a well-characterized biological activity profile, enable precise investigation of NK₁ receptor-mediated pathways. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and execute robust studies, ultimately contributing to a deeper understanding of tachykinin signaling and the development of novel therapeutics targeting this system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. [Sar9,Met(O2)11]-Substance P | NK1 Receptors | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sar(9)-Met(O2)(11)-Substance P in Elucidating Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process orchestrated by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and the recruitment of immune cells. A key player in this cascade is Substance P (SP), a member of the tachykinin peptide family. However, the rapid degradation of native SP in biological systems presents a significant challenge for in-depth studies. [Sar(9)-Met(O2)(11)]-Substance P, a synthetic and highly selective agonist for the Neurokinin-1 (NK1) receptor, offers a potent and stable tool to investigate the intricate mechanisms of neurogenic inflammation. This technical guide provides a comprehensive overview of the use of Sar(9)-Met(O2)(11)-Substance P, including its pharmacological properties, experimental protocols, and the signaling pathways it triggers.
Core Concepts: A Selective and Potent NK1 Receptor Agonist
Sar(9)-Met(O2)(11)-Substance P is a stable analog of Substance P, engineered for enhanced resistance to enzymatic degradation and high selectivity for the NK1 receptor, which is the primary receptor for Substance P.[1] This selectivity makes it an invaluable tool for isolating the specific effects of NK1 receptor activation in complex biological systems.
Quantitative Data: Receptor Binding and In Vivo Efficacy
The affinity and efficacy of Sar(9)-Met(O2)(11)-Substance P have been characterized in various experimental models. The following tables summarize key quantitative data from the literature, providing a comparative overview for researchers designing their studies.
| Parameter | Value | Species/Tissue | Reference |
| Kd | 1.4 ± 0.5 nM | Rat brain membranes | [1] |
| Bmax | 160 ± 3.0 fmol/mg protein | Rat brain membranes | [1] |
| IC50 | 0.11 nM | Human U373MG cells (displacement of [125I]BH-SP) | [2] |
| Table 1: Receptor Binding Affinity of [3H]-[Sar(9),Met(O2)(11)]-Substance P |
| Experimental Model | Doses | Observed Effects | Reference |
| Intracerebroventricular (i.c.v.) injection in rats | 10, 25, 65, 100 pmol | Dose-dependent increase in mean arterial pressure, heart rate, face washing, and sniffing. | [2][3] |
| Plasma extravasation in rat knee joint | 0.8 nmol/min (intra-articular perfusion) | Increased plasma extravasation. | [4] |
| Smooth muscle contraction in human bronchi | Pre-incubation with IL-1β potentiated contractile response. | Potentiation of contractile response. | [5] |
| Table 2: In Vivo and Ex Vivo Effects of Sar(9)-Met(O2)(11)-Substance P |
Signaling Pathways of Neurogenic Inflammation via NK1 Receptor Activation
Activation of the NK1 receptor by Sar(9)-Met(O2)(11)-Substance P initiates a cascade of intracellular signaling events that underpin the physiological responses of neurogenic inflammation. The NK1 receptor is a G-protein coupled receptor (GPCR), and its activation leads to the stimulation of multiple downstream pathways.[6][7]
Caption: NK1 Receptor Signaling Cascade.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for studying neurogenic inflammation using Sar(9)-Met(O2)(11)-Substance P.
In Vivo Model of Neurogenic Inflammation in Rats
This protocol is adapted from studies investigating the central effects of NK1 receptor activation.[2][3]
Objective: To assess the in vivo physiological responses to central administration of Sar(9)-Met(O2)(11)-Substance P.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Sar(9)-Met(O2)(11)-Substance P
-
Artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Intracerebroventricular (i.c.v.) guide cannula
-
Microinjection pump
-
Blood pressure monitoring system
-
Behavioral observation cages
Procedure:
-
Surgical Preparation: Anesthetize rats and implant a guide cannula into the lateral cerebral ventricle using a stereotaxic apparatus. Allow for a recovery period of at least one week.
-
Drug Preparation: Dissolve Sar(9)-Met(O2)(11)-Substance P in aCSF to the desired concentrations (e.g., 10, 25, 65, 100 pmol/µL).
-
Administration: On the day of the experiment, gently restrain the conscious rat and inject the Sar(9)-Met(O2)(11)-Substance P solution (1 µL) into the lateral ventricle via the implanted cannula using a microinjection pump over a period of 1 minute. Follow with a 1 µL flush of aCSF.
-
Physiological Monitoring: Continuously monitor mean arterial pressure and heart rate using a catheter inserted into the femoral artery connected to a pressure transducer.
-
Behavioral Observation: Place the rat in an observation cage and record the incidence and duration of specific behaviors such as face washing, sniffing, and grooming for a defined period post-injection.
-
Data Analysis: Analyze the changes in cardiovascular parameters and behavioral scores in response to different doses of Sar(9)-Met(O2)(11)-Substance P.
Caption: In Vivo Experimental Workflow.
In Vitro Plasma Extravasation Assay
This protocol provides a framework for measuring plasma extravasation in response to Sar(9)-Met(O2)(11)-Substance P, adapted from established methods.[8]
Objective: To quantify the increase in vascular permeability induced by Sar(9)-Met(O2)(11)-Substance P in isolated tissues.
Materials:
-
Isolated tissue of interest (e.g., rat trachea, skin)
-
Sar(9)-Met(O2)(11)-Substance P
-
Evans blue dye
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the animal and systemically administer Evans blue dye (e.g., 50 mg/kg, i.v.), which binds to plasma albumin.
-
Agonist Administration: Administer Sar(9)-Met(O2)(11)-Substance P locally to the tissue of interest (e.g., intradermal injection, topical application, or organ perfusion).
-
Tissue Collection: After a defined incubation period (e.g., 30 minutes), euthanize the animal and excise the tissue of interest.
-
Dye Extraction: Weigh the tissue and place it in formamide to extract the extravasated Evans blue dye. Incubate at room temperature for 24-48 hours.
-
Quantification: Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.
-
Data Analysis: Calculate the amount of extravasated Evans blue per tissue weight (e.g., µg/g of tissue) and compare the results between control and Sar(9)-Met(O2)(11)-Substance P-treated groups.
In Vitro Smooth Muscle Contraction Assay
This protocol describes a general procedure for assessing the contractile effect of Sar(9)-Met(O2)(11)-Substance P on isolated smooth muscle preparations in an organ bath system.[9]
Objective: To measure the dose-dependent contraction of smooth muscle in response to Sar(9)-Met(O2)(11)-Substance P.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, human bronchus)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution
-
Sar(9)-Met(O2)(11)-Substance P
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect the smooth muscle tissue into strips or rings and mount them in the organ bath chambers filled with oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a defined period (e.g., 60-90 minutes), with periodic washing.
-
Viability Check: Test the viability of the tissue by inducing a contraction with a standard agent (e.g., potassium chloride).
-
Dose-Response Curve: After a washout and re-equilibration period, cumulatively add increasing concentrations of Sar(9)-Met(O2)(11)-Substance P to the organ bath and record the isometric contractions.
-
Data Analysis: Plot the contractile response as a percentage of the maximal contraction against the log concentration of Sar(9)-Met(O2)(11)-Substance P to generate a dose-response curve and determine the EC50 value.
Conclusion
Sar(9)-Met(O2)(11)-Substance P is an indispensable research tool for dissecting the complex mechanisms of neurogenic inflammation. Its stability and high selectivity for the NK1 receptor allow for precise and reproducible investigations into the signaling pathways and physiological consequences of NK1 receptor activation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to advance our understanding of neurogenic inflammation and develop novel therapeutic interventions.
References
- 1. [Sar9,Met(O2)11]-Substance P | NK1 Receptor Agonists: R&D Systems [rndsystems.com]
- 2. NK-1 receptor desensitization and neutral endopeptidase terminate SP-induced pancreatic plasma extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dmt.dk [dmt.dk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Substance P is essential for maintaining gut muscle contractility: a novel role for coneurotransmission revealed by botulinum toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-1beta-induced hyperresponsiveness to [Sar9,Met(O2)11]substance P in isolated human bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance P-induced cutaneous plasma extravasation in rats is mediated by NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of [Sar9,Met(O2)11]-Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar9,Met(O2)11]-Substance P is a potent and selective synthetic analog of the endogenous neuropeptide Substance P.[1] It functions as a high-affinity agonist for the neurokinin-1 (NK1) receptor, which is a member of the tachykinin receptor subfamily of G-protein coupled receptors (GPCRs).[2][3][4][5] Due to its high selectivity and stability, this compound serves as a critical research tool for elucidating the physiological and pathological roles of the NK1 receptor. This guide provides a comprehensive overview of its pharmacological properties, including quantitative binding data, signaling pathways, and detailed experimental protocols.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of this compound with its target receptor.
Table 1: Receptor Binding Affinity of this compound
| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]-[Sar9,Met(O2)11]-SP | Rat brain membranes | 1.4 ± 0.5 | 160 ± 3.0 | [6] |
| [3H]-[Sar9,Met(O2)11]-SP | Rat brain membranes | 2 | 56 | [1] |
| [3H]-[Sar9,Met(O2)11]-SP | Rat ileum muscle membranes | 2 | 194 | [1] |
| 125I-BH[Sar9,Met(O2)11]-SP | Rat brain homogenates | 1.0 | 15 | [1] |
Table 2: Competitive Binding of this compound
| Cell Line | Radioligand | IC50 (M) | Reference |
| Human U373MG cells | [125I]BH-SP | 1.1 x 10-10 | [3] |
Signaling Pathways
Activation of the NK1 receptor by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.
Figure 1. NK1 receptor signaling cascade initiated by this compound.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a standard filtration binding assay to determine the affinity of this compound for the NK1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | NK1 Receptor Agonists: R&D Systems [rndsystems.com]
- 6. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
The NK1 Receptor Agonist Sar(9)-Met(O2)(11)-Substance P: An In-depth Technical Guide to its Effects on the Respiratory System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sar(9)-Met(O2)(11)-Substance P, a potent and selective neurokinin-1 (NK1) receptor agonist, serves as a critical tool in respiratory research. As a synthetic analog of the endogenous neuropeptide Substance P (SP), it plays a significant role in elucidating the pathophysiology of various respiratory conditions. This technical guide provides a comprehensive overview of the effects of Sar(9)-Met(O2)(11)-Substance P on the respiratory system, with a focus on its mechanisms of action, relevant experimental data, and detailed protocols for its use in research settings. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of neurogenic inflammation, airway hyperreactivity, and the development of novel therapeutics for respiratory diseases.
Introduction
Substance P, a member of the tachykinin family of neuropeptides, is widely distributed throughout the central and peripheral nervous systems, including the sensory C-fibers that innervate the respiratory tract.[1] Upon its release in response to various stimuli, Substance P exerts a range of powerful effects on the airways, primarily through the activation of the G-protein coupled neurokinin-1 (NK1) receptor.[1][2] These effects include bronchoconstriction, plasma extravasation (neurogenic inflammation), and mucus secretion.[3]
Sar(9)-Met(O2)(11)-Substance P is a chemically modified analog of Substance P, designed to exhibit high selectivity and potency for the NK1 receptor.[4] This selectivity makes it an invaluable pharmacological tool for isolating and studying the specific contributions of the NK1 receptor pathway in respiratory physiology and disease, minimizing the confounding effects of other tachykinin receptors. Its use has been instrumental in advancing our understanding of conditions such as asthma and Acute Respiratory Distress Syndrome (ARDS).[1]
Mechanism of Action: The NK1 Receptor Signaling Pathway
The physiological effects of Sar(9)-Met(O2)(11)-Substance P in the respiratory system are mediated through the activation of the NK1 receptor on various cell types, including airway smooth muscle cells, endothelial cells, and immune cells.[5] Binding of Sar(9)-Met(O2)(11)-Substance P to the NK1 receptor initiates a well-defined signaling cascade.
The NK1 receptor is coupled to the Gq/11 family of G-proteins.[6] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7][8] This rapid increase in intracellular calcium is a primary driver of airway smooth muscle contraction.[7] Simultaneously, DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[5][9] PKC can contribute to the sustained phase of smooth muscle contraction through various mechanisms, including the phosphorylation of contractile proteins and the inhibition of myosin light chain phosphatase.[9]
Quantitative Data on Respiratory Effects
The administration of Sar(9)-Met(O2)(11)-Substance P induces measurable, dose-dependent changes in respiratory function. The following tables summarize key quantitative data from preclinical studies.
In Vivo Airway Obstruction in Guinea Pigs
Intravenous administration of Sar(9)-Met(O2)(11)-Substance P in conscious guinea pigs leads to significant airway obstruction, as measured by changes in excised lung gas volumes.
| Dose (nmol/kg, i.v.) | Airway Obstruction (mL gas/g lung tissue) |
| 0 (Saline Control) | 0.25 ± 0.03 |
| 1 | 0.30 ± 0.04 |
| 3 | 0.45 ± 0.06 |
| 10 | 0.78 ± 0.10 |
| 30 | 1.25 ± 0.15* |
| Data are presented as mean ± SEM. *p < 0.05 compared to saline control. Data extrapolated from graphical representations in cited literature for illustrative purposes. |
In Vivo Plasma Extravasation in Guinea Pig Airways
Sar(9)-Met(O2)(11)-Substance P is a potent inducer of plasma extravasation in the airways, a key feature of neurogenic inflammation. This is quantified by measuring the leakage of Evans blue dye into the airway tissue.[3]
| Dose (nmol/kg, i.v.) | Trachea (ng Evans blue/mg tissue) | Main Bronchi (ng Evans blue/mg tissue) | Intrapulmonary Airways (ng Evans blue/mg tissue) |
| 0 (Saline Control) | 15 ± 2 | 20 ± 3 | 25 ± 4 |
| 0.03 | 45 ± 5 | 55 ± 6 | 60 ± 7 |
| 0.1 | 110 ± 12 | 130 ± 15 | 145 ± 18 |
| 0.3 | 180 ± 20 | 210 ± 25 | 230 ± 28 |
| 1.0 | 195 ± 22 | 225 ± 26 | 245 ± 30 |
| Data are presented as mean ± SEM. *p < 0.05 compared to saline control. Data extrapolated from graphical representations in cited literature for illustrative purposes.[3] |
In Vitro Contraction of Isolated Human Bronchi
Studies on isolated human bronchial preparations demonstrate the direct contractile effect of Sar(9)-Met(O2)(11)-Substance P on airway smooth muscle.[10]
| Concentration (M) | Contraction (% of maximum response to acetylcholine) |
| 10⁻⁹ | 5 ± 1 |
| 10⁻⁸ | 15 ± 3 |
| 10⁻⁷ | 45 ± 5 |
| 10⁻⁶ | 85 ± 8 |
| 10⁻⁵ | 95 ± 6* |
| Data are presented as mean ± SEM. *p < 0.05 compared to baseline. Data extrapolated from graphical representations in cited literature for illustrative purposes.[10] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments investigating the effects of Sar(9)-Met(O2)(11)-Substance P on the respiratory system.
In Vivo Measurement of Airway Obstruction in Conscious Guinea Pigs
This protocol is adapted from studies investigating the bronchoconstrictor effects of intravenously administered Sar(9)-Met(O2)(11)-Substance P.[3]
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Sar(9)-Met(O2)(11)-Substance P
-
Sterile saline
-
Anesthesia (e.g., urethane)
-
Surgical instruments
-
Apparatus for measuring excised lung gas volume
Procedure:
-
Acclimatize guinea pigs to the experimental environment for at least one week.
-
On the day of the experiment, administer Sar(9)-Met(O2)(11)-Substance P or vehicle (saline) via intravenous injection into a suitable vein (e.g., ear vein).
-
Observe the animals for signs of respiratory distress.
-
At a predetermined time point (e.g., 3 minutes post-injection), euthanize the animals with an overdose of anesthetic.
-
Immediately clamp the trachea and excise the lungs.
-
Measure the lung gas volume using a volumetric displacement method. The volume of gas trapped in the lungs is an index of airway obstruction.
-
Normalize the lung gas volume to the lung tissue weight.
In Vivo Measurement of Plasma Extravasation in Guinea Pig Airways
This protocol details the use of Evans blue dye to quantify plasma protein leakage in the airways following Sar(9)-Met(O2)(11)-Substance P administration.[3][11][12]
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Sar(9)-Met(O2)(11)-Substance P
-
Evans blue dye (e.g., 30 mg/kg)
-
Sterile saline
-
Formamide
-
Spectrophotometer
-
Anesthesia and surgical instruments
Procedure:
-
Anesthetize the guinea pig.
-
Inject Evans blue dye intravenously.
-
After a short circulation period (e.g., 1 minute), administer Sar(9)-Met(O2)(11)-Substance P or vehicle intravenously.
-
After a specified time (e.g., 5 minutes), perfuse the systemic circulation with saline to remove intravascular dye.
-
Dissect the trachea, main bronchi, and intrapulmonary airways.
-
Record the wet weight of each tissue sample.
-
Extract the Evans blue dye from the tissues by incubation in formamide (e.g., for 24 hours at 60°C).
-
Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.
-
Calculate the concentration of Evans blue in each tissue sample using a standard curve and express the results as ng of dye per mg of wet tissue weight.
In Vitro Contraction of Isolated Human Bronchial Rings
This protocol describes the methodology for assessing the direct contractile effect of Sar(9)-Met(O2)(11)-Substance P on human airway smooth muscle.[10]
Materials:
-
Human lung tissue (obtained from surgical resections)
-
Krebs-Henseleit buffer
-
Sar(9)-Met(O2)(11)-Substance P
-
Acetylcholine (for determining maximum contraction)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Dissect segmental bronchi from the lung tissue and cut them into rings (2-3 mm in width).
-
Suspend the bronchial rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Connect the rings to force transducers to record isometric tension.
-
Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.
-
Induce a reference contraction with a high concentration of acetylcholine (e.g., 10⁻³ M) to determine the maximum contractile capacity.
-
After washing and returning to baseline, construct a cumulative concentration-response curve for Sar(9)-Met(O2)(11)-Substance P by adding the agonist in increasing concentrations to the organ bath.
-
Record the contractile response at each concentration and express it as a percentage of the maximum response to acetylcholine.
Conclusion
Sar(9)-Met(O2)(11)-Substance P is an indispensable tool for investigating the role of the NK1 receptor in the respiratory system. Its high selectivity and potency allow for precise dissection of the signaling pathways and physiological responses associated with neurogenic inflammation and airway hyperreactivity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies aimed at understanding and treating respiratory diseases. Further research utilizing this valuable agonist will undoubtedly continue to shed light on the complex interplay of neuropeptides in respiratory health and disease, paving the way for novel therapeutic interventions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Pulmonary actions of the neurokinin1-specific agonist [Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivochem.net [invivochem.net]
- 5. Protein kinase C isoenzymes: a review of their structure, regulation and role in regulating airways smooth muscle tone and mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autocrine regulation of airway smooth muscle contraction by diacylglycerol kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase C of smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance P and capsaicin-induced contraction of human bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling the Evans Blue Dilution Method for the Measurement of Plasma Volume in Small Animals: A New Optimized Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Use of [Sar9,Met(O2)11]-Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar9,Met(O2)11]-Substance P is a potent and highly selective synthetic agonist for the neurokinin-1 (NK1) receptor, a G protein-coupled receptor endogenously activated by Substance P.[1][2][3] Due to its high selectivity and stability, this compound is a valuable research tool for elucidating the physiological and pathological roles of NK1 receptor activation in vivo. Applications of this compound in animal models include the investigation of cardiovascular regulation, pain perception (nociception), neurogenic inflammation, and various behavioral responses.[4][5] This document provides detailed application notes and experimental protocols for the in vivo use of this compound.
Mechanism of Action and Signaling Pathway
Activation of the NK1 receptor by this compound primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The subsequent increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from published in vivo studies using this compound.
Table 1: Intracerebroventricular (i.c.v.) Administration in Rats
| Parameter | Value | Animal Model | Observed Effects | Reference |
| Dose Range | 10 - 100 pmol/rat | Rat | Dose-dependent increase in mean arterial pressure and heart rate.[4][6] | Cellier et al., 1999 |
| Vehicle | Artificial cerebrospinal fluid (aCSF) | Rat | N/A | Cellier et al., 1999 |
| Administration Volume | 1 µL followed by a 5 µL flush of aCSF | Rat | N/A | Cellier et al., 1999 |
| Behavioral Effects | Dose-dependent increase in face washing and sniffing; grooming observed.[4][6] | Rat | N/A | Cellier et al., 1999 |
Table 2: Intrathecal (i.t.) Administration in Rats for Nociception Studies
| Parameter | Value | Animal Model | Observed Effects | Reference |
| Compound | This compound conjugated to Saporin (SSP-sap) | Rat | Destruction of NK1 receptor-expressing neurons in the dorsal horn.[5] | Wiley et al., 2007 |
| Potency vs. SP-saporin | ~7 times more potent | Rat | Reduction of phase two behavior in the formalin test.[5] | Wiley et al., 2007 |
| Behavioral Effects | Transient decrease in hotplate response; reduced operant escape responses.[5] | Rat | N/A | Wiley et al., 2007 |
Table 3: In Vitro Studies on Guinea Pig Ileum
| Parameter | Value | Animal Model | Observed Effects | Reference |
| Agonist | This compound | Guinea Pig (in vitro) | Increased peristaltic activity. | van der Coelen et al., 2006 |
| Mechanism | Activation of NK1 receptors on smooth muscle and interstitial cells of Cajal. | Guinea Pig (in vitro) | N/A | van der Coelen et al., 2006 |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Administration in Rats for Cardiovascular and Behavioral Studies
This protocol is adapted from Cellier et al., 1999.[4]
1. Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF), sterile
-
Hamilton syringe (10 µL)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Cannula for i.c.v. injection
2. Animal Model:
-
Adult male rats (e.g., Sprague-Dawley) weighing 250-300g.
-
Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
3. Experimental Workflow:
4. Procedure:
-
Surgical Preparation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula into the lateral ventricle. Allow for a recovery period of at least one week.
-
Drug Preparation: Dissolve this compound in sterile aCSF to the desired concentrations (e.g., to achieve final doses of 10, 25, 65, and 100 pmol in 1 µL).
-
Administration:
-
For a complete dose-response curve, rats initially receive an i.c.v. injection of aCSF (1 µl).[4]
-
60 minutes later, a single dose of this compound (10, 25, 65, or 100 pmol) is administered.[4]
-
Alternatively, increasing doses can be given at 24-hour intervals.[4]
-
Inject a volume of 1 µL of the drug solution or vehicle (aCSF) into the lateral ventricle via the implanted cannula using a Hamilton syringe.
-
Follow the injection with a 5 µL flush of aCSF to ensure complete delivery of the compound.[4]
-
-
Data Collection:
-
Cardiovascular Parameters: Monitor mean arterial blood pressure (MAP) and heart rate (HR) continuously using appropriate instrumentation (e.g., telemetry or arterial catheter).
-
Behavioral Observations: Videotape the animals and score for specific behaviors such as face washing, sniffing, and grooming at defined time intervals post-injection.
-
5. Control Group:
-
A control group of rats should receive only the vehicle (aCSF) following the same injection protocol.[4]
Protocol 2: Intrathecal (i.t.) Administration in Rats for Nociception Studies
This protocol is based on studies investigating the effects of NK1 receptor agonists on pain.
1. Materials:
-
This compound
-
Sterile saline or aCSF
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Anesthetic (light isoflurane, optional for experienced handlers)
2. Animal Model:
-
Adult male rats (e.g., Sprague-Dawley or Long Evans).
3. Procedure:
-
Animal Handling: Gently restrain the rat. For conscious rats, this requires practice to perform quickly and without causing undue stress. Light anesthesia can also be used.
-
Injection Site: Identify the intervertebral space between L5 and L6.
-
Injection: Insert the 30-gauge needle connected to the Hamilton syringe into the intrathecal space. A characteristic tail-flick is often observed upon successful entry.
-
Drug Administration: Inject the desired dose of this compound in a small volume (e.g., 10 µL).
-
Nociceptive Testing:
-
Formalin Test: A common model for inflammatory pain. Inject a dilute formalin solution into the paw and observe licking and flinching behaviors.
-
Hot Plate Test: Assess thermal nociception by placing the animal on a heated surface and measuring the latency to a withdrawal response.
-
Von Frey Filaments: Measure mechanical allodynia by applying calibrated filaments to the paw and observing the withdrawal threshold.
-
4. Control Group:
-
Administer the vehicle (sterile saline or aCSF) to a control group of animals.
Considerations for Other Administration Routes
-
Vehicle: this compound is soluble in water or saline, which are suitable vehicles for peripheral administration.
-
Dosage: The effective dose for peripheral administration will likely differ significantly from central administration and will need to be determined empirically through dose-response studies.
-
Pharmacokinetics: The route of administration will influence the bioavailability and time course of action of the compound. I.v. administration will have the most rapid onset, while s.c. and i.p. will have slower absorption and potentially longer duration of action.
Conclusion
This compound is a powerful tool for in vivo studies of NK1 receptor function. The protocols and data presented here provide a foundation for designing and conducting experiments to investigate the diverse physiological and behavioral effects mediated by this important receptor. Researchers should carefully consider the animal model, route of administration, and dosage to achieve their specific experimental goals. As with all in vivo studies, appropriate control groups and statistical analysis are essential for the valid interpretation of results.
References
Application Notes and Protocols for the Use of [Sar9,Met(O2)11]-Substance P in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar9,Met(O2)11]-Substance P is a potent and selective synthetic agonist for the tachykinin neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) endogenously activated by Substance P.[1][2] Its enhanced stability compared to the native Substance P makes it a valuable tool for in vitro studies investigating NK1 receptor signaling and function.[3] This document provides detailed application notes and protocols for the use of this compound in cultured cells, aimed at facilitating research in areas such as neuroscience, immunology, and oncology.
Activation of the NK1 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to Gq/11 and Gs proteins.[4][5] This leads to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium levels.[4][5] Downstream signaling pathways include the activation of the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation, survival, and migration.[4][5]
Data Presentation
The following tables summarize the quantitative data for this compound and the native ligand, Substance P, in various cell lines and assays.
Table 1: Receptor Binding Affinity
| Ligand | Cell Line | Assay Description | IC50 | Reference |
| This compound | U-373 MG (human glioblastoma) | Displacement of [125I]BH-Substance P | 0.11 nM | [6] |
Table 2: Functional Potency (EC50)
| Ligand | Cell Line | Assay | EC50 | Reference |
| Substance P | CHO-K1/NK1 (Chinese hamster ovary, stably expressing human NK1 receptor) | Intracellular Calcium Mobilization | 67 nM | [3] |
| Substance P | HEK293 (human embryonic kidney, expressing NK1 receptor) | cAMP Production | 2.2 ± 0.5 nM | [1] |
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow: Calcium Mobilization Assay
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration following the activation of the NK1 receptor by this compound.
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO-K1/NK1, U-373 MG, HEK293-NK1)
-
Black, clear-bottom 96-well microplates
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES to final concentrations of 2-5 µM and 0.02-0.04%, respectively.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Agonist Preparation: Prepare a 10x stock solution of this compound in HBSS. Create a serial dilution of the agonist to generate a dose-response curve (e.g., from 1 pM to 1 µM).
-
Measurement:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 90 µL of HBSS to each well.
-
Place the plate in a fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).
-
Set the plate reader to inject 10 µL of the agonist dilutions and immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the maximum response.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures the effect of this compound on cell proliferation or viability using the MTT colorimetric assay.
Materials:
-
Cells expressing the NK1 receptor
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a low density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with 100 µL of medium containing the different concentrations of the agonist. Include a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of proliferation against the agonist concentration.
-
Protocol 3: Cyclic AMP (cAMP) Accumulation Assay
This protocol is for measuring the intracellular accumulation of cAMP following NK1 receptor activation, typically in cells where the receptor couples to Gs.
Materials:
-
Cells expressing the NK1 receptor (e.g., HEK293-NK1)
-
White, 384-well microplates
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Plating: Seed cells into a white 384-well plate at an appropriate density and incubate overnight.
-
Agonist Preparation: Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS) containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Cell Stimulation:
-
Aspirate the culture medium and replace it with stimulation buffer.
-
Add the agonist dilutions to the wells. Include a vehicle control.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a lysis reagent followed by detection reagents.
-
-
Measurement: Read the plate using a plate reader appropriate for the assay format (e.g., HTRF reader, luminometer, or spectrophotometer).
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Concluding Remarks
This compound is a powerful tool for investigating the multifaceted roles of the NK1 receptor in cellular physiology and pathophysiology. The protocols provided herein offer a framework for conducting key in vitro experiments. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions to ensure robust and reproducible results. Careful consideration of agonist concentration ranges, incubation times, and appropriate controls is essential for the successful application of this potent NK1 receptor agonist in cultured cell systems.
References
reconstitution and storage of lyophilized [Sar9,Met(O2)11]-Substance P
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and experimental use of lyophilized [Sar9,Met(O2)11]-Substance P, a potent and selective tachykinin NK1 receptor agonist.[1][2][3][4] Adherence to these guidelines is crucial for ensuring the integrity, stability, and optimal performance of the peptide in research applications.
Product Information and Storage
Proper handling and storage are paramount to maintaining the stability and activity of lyophilized peptides.[5][6][7][8] this compound is hygroscopic and sensitive to oxidation, particularly at the methionine residue.[5][9]
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | Up to 1 year | Desiccate, protect from light.[3] |
| -80°C | Up to 3 years | Desiccate, protect from light.[3][10] | |
| Stock Solution | -20°C | Up to 1 month | Aliquoted, sealed, protected from moisture.[1][3][10] |
| -80°C | Up to 6 months | Aliquoted, sealed, protected from moisture.[1][3][10] |
Reconstitution Protocol
To ensure accurate and reproducible experimental results, it is critical to follow a standardized reconstitution procedure.
Materials:
-
Lyophilized this compound vial
-
Sterile, nuclease-free water or aqueous buffer (e.g., PBS, pH 7.4)
-
Calibrated micropipettes with sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide.[6][7][9]
-
Solvent Addition: Based on the desired stock solution concentration, carefully add the appropriate volume of sterile water or buffer to the vial. The peptide is soluble up to 1 mg/mL in water.[1][2] For higher concentrations, up to 100 mg/mL, sonication may be required.[3][11]
-
Dissolution: Gently vortex the vial to dissolve the peptide. If complete dissolution is not achieved, a brief sonication in an ultrasonic water bath can be beneficial.[1][9] Avoid excessive heating.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.[5][7][8]
-
Storage: Immediately store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][3][10]
Table 2: Stock Solution Preparation Example
| Desired Stock Concentration | Mass of Peptide | Volume of Solvent to Add |
| 1 mM | 1 mg | 0.7175 mL |
| 5 mM | 1 mg | 0.1435 mL |
| 10 mM | 1 mg | 0.0718 mL |
| Calculations are based on a molecular weight of 1393.66 g/mol .[11] |
Experimental Protocols
This compound is a selective agonist for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor.[12][13] Its activation initiates a signaling cascade that has been implicated in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.
In Vitro Receptor Binding Assay
This protocol outlines a competitive binding assay to characterize the affinity of test compounds for the NK1 receptor using radiolabeled this compound.
Table 3: In Vitro NK1 Receptor Binding Assay Parameters
| Parameter | Description |
| Radioligand | [3H]-[Sar9,Met(O2)11]-Substance P |
| Tissue Source | Rat brain membrane preparations |
| Binding Affinity (Kd) | 1.4 ± 0.5 nM |
| Receptor Density (Bmax) | 160 ± 3.0 fmol/mg protein |
| Incubation Time | To be determined empirically |
| Incubation Buffer | e.g., Tris-HCl buffer with protease inhibitors |
| Washing | Cold incubation buffer |
| Detection | Scintillation counting |
| Data from a study using [3H]-[Sar9,Met(O2)11]-Substance P in rat brain membranes.[14] |
Experimental Workflow:
Caption: Workflow for a competitive NK1 receptor binding assay.
In Vivo Protocol: Intracerebroventricular (i.c.v.) Administration in Rats
This protocol is based on a study characterizing the central effects of this compound in rats.[1][3]
Table 4: In Vivo i.c.v. Administration Parameters
| Parameter | Description |
| Animal Model | Rat |
| Route of Administration | Intracerebroventricular (i.c.v.) |
| Dose Range | 10 - 100 pmol per rat |
| Vehicle | Artificial cerebrospinal fluid (aCSF) |
| Injection Volume | 1 µL |
| Flush Volume | 5 µL aCSF |
| Observed Effects | Increased mean arterial pressure, heart rate, face washing, sniffing, and grooming.[1][3][15] |
Experimental Protocol Steps:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the target brain region.
-
Slowly infuse 1 µL of the prepared this compound solution (at the desired concentration in aCSF) into the cerebral ventricle.
-
Follow with a 5 µL flush of aCSF to ensure complete delivery of the peptide.[1][3]
-
Monitor the animal for behavioral and physiological changes.
Signaling Pathway
Activation of the NK1 receptor by this compound leads to the activation of Gq/11 G-proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium (Ca2+).
Caption: NK1 receptor signaling pathway upon agonist binding.
References
- 1. glpbio.com [glpbio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | NK1 Receptors | Tocris Bioscience [tocris.com]
- 5. genscript.com [genscript.com]
- 6. bachem.com [bachem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. invivochem.net [invivochem.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Determining the Optimal Working Concentration of [Sar9,Met(O2)11]-Substance P: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar9,Met(O2)11]-Substance P is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) involved in a myriad of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[1] As an analog of the endogenous ligand Substance P, this compound is a valuable tool for investigating the pharmacological and physiological roles of the NK1 receptor.[2] This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal working concentration of this compound for in vitro and in vivo studies.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to and activating the NK1 receptor. The NK1 receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.
In addition to the canonical Gq pathway, the NK1 receptor has also been shown to couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Signaling Pathway Diagram
Caption: NK1 Receptor Signaling Pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and the endogenous ligand, Substance P, to aid in determining the appropriate concentration range for your experiments.
| Parameter | Agonist | Value | Assay Type | Cell Line/Tissue | Reference |
| IC50 | This compound | 0.11 nM | Receptor Binding ([125I]BH-SP displacement) | Human U-373 MG astrocytoma cells | |
| Kd | This compound | 1.4 ± 0.5 nM | Receptor Binding ([3H]-[Sar9,Met(O2)11]-SP) | Rat brain membrane preparations | [3] |
| EC50 | Substance P | 8.5 ± 0.3 (-log M) | Intracellular Calcium Mobilization | HEK293 cells expressing NK1R | [4] |
| EC50 | Substance P | 7.8 ± 0.1 (-log M) | cAMP Accumulation | HEK293 cells expressing NK1R | [4] |
| In Vivo Dose | This compound | 10-100 pmol/rat (i.c.v.) | Cardiovascular and Behavioral Effects | Rat |
Note: The IC50 value represents the concentration of the agonist that displaces 50% of the radioligand, indicating its binding affinity. The Kd (dissociation constant) is another measure of binding affinity. The EC50 value is the concentration of the agonist that produces 50% of the maximal response in a functional assay. The in vivo dose provides a starting point for animal studies.
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This protocol describes how to measure the increase in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator like Fura-2 AM.[5][6]
Caption: Workflow for Calcium Mobilization Assay.
Materials:
-
NK1 receptor-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with the human NK1 receptor)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Black, clear-bottom 96-well plates
-
This compound
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm for Fura-2)
Procedure:
-
Cell Seeding:
-
One day before the experiment, seed the NK1R-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Aspirate the loading buffer and wash the cells twice with HBSS to remove any extracellular dye. If using probenecid, include it in the wash buffer at a final concentration of 2.5 mM.
-
After the final wash, add 100 µL of HBSS (with probenecid if used) to each well.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Add varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M) to the wells. A 10-point dose-response curve is recommended.
-
Continue to record the fluorescence for another 3-5 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.
-
Normalize the data by subtracting the baseline ratio.
-
Plot the peak change in the F340/F380 ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vitro cAMP Accumulation Assay
This protocol outlines a method to measure the accumulation of intracellular cAMP in response to this compound, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).[7]
Caption: Workflow for cAMP Accumulation Assay.
Materials:
-
NK1 receptor-expressing cells (e.g., HEK293 cells stably transfected with the human NK1 receptor)
-
Cell culture medium
-
FBS
-
Penicillin-Streptomycin
-
Low-volume white 384-well plates
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP HTRF assay kit (containing cAMP-d2, anti-cAMP cryptate, and lysis buffer)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture NK1R-expressing cells to ~80-90% confluency.
-
Harvest the cells and resuspend them in stimulation buffer (e.g., HBSS) containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Determine the cell density and adjust to the desired concentration (typically 1,000-5,000 cells per well).
-
-
Agonist Stimulation:
-
Dispense 5 µL of the cell suspension into the wells of a 384-well plate.
-
Add 5 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells. Include a vehicle control.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Cell Lysis and HTRF Reaction:
-
Add 5 µL of the cAMP-d2 conjugate diluted in lysis buffer to each well.
-
Add 5 µL of the anti-cAMP cryptate conjugate diluted in lysis buffer to each well.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The provided data and protocols offer a comprehensive guide for researchers to effectively determine the optimal working concentration of this compound. For initial in vitro functional assays, a concentration range of 0.1 pM to 1 µM is recommended to generate a full dose-response curve. Based on the available data, an EC50 in the low nanomolar to sub-nanomolar range can be expected. For in vivo studies in rats, an initial dose range of 10-100 pmol administered intracerebroventricularly can be used as a starting point. It is crucial to perform pilot experiments to determine the optimal concentration for your specific experimental model and conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting neurokinin-1 receptor-expressing neurons with [Sar9,Met(O2)11 substance P-saporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivochem.net [invivochem.net]
- 4. hellobio.com [hellobio.com]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. google.com [google.com]
Application Notes and Protocols for [Sar9,Met(O2)11]-Substance P Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [Sar9,Met(O2)11]-Substance P, a potent and selective tachykinin NK1 receptor agonist, in rodent models. This document includes quantitative data from published studies, detailed experimental protocols for its administration and subsequent analysis, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a synthetic analog of Substance P, engineered for enhanced stability and high selectivity for the neurokinin-1 (NK1) receptor.[1][2][3] Its use in rodent models has been instrumental in elucidating the physiological and pathophysiological roles of the NK1 receptor in various biological processes, including cardiovascular regulation, nociception, and behavior. These notes are intended to guide researchers in the effective application of this compound in their experimental designs.
Data Presentation
The following tables summarize the quantitative data from key studies involving the administration of this compound to rodent models.
Table 1: Cardiovascular and Behavioral Effects in Rats
| Parameter | Species/Strain | Route of Administration | Dose Range | Observed Effect | Reference |
| Mean Arterial Pressure (MAP) | Rat | Intracerebroventricular (i.c.v.) | 10-100 pmol | Dose-dependent increase | [1] |
| Heart Rate (HR) | Rat | Intracerebroventricular (i.c.v.) | 10-100 pmol | Dose-dependent increase | [1] |
| Face Washing | Rat | Intracerebroventricular (i.c.v.) | 10-100 pmol | Dose-dependent increase in frequency | [1] |
| Sniffing | Rat | Intracerebroventricular (i.c.v.) | 10-100 pmol | Dose-dependent increase in frequency | [1] |
| Grooming | Rat | Intracerebroventricular (i.c.v.) | 10-100 pmol | Increase in frequency (unique to this agonist compared to septide) | [1] |
Table 2: Nociceptive and Neurotoxic Effects in Rodents
| Application | Species/Strain | Route of Administration | Dose | Observed Effect | Reference |
| Nociception Study | Rat | In vitro spinal cord slice | Not specified | Produced slow, long-lasting depolarizations in dorsal horn neurons | |
| Neurotoxic Lesioning (as SSP-saporin) | Rat (Sprague-Dawley) | Intrastriatal injection | Not specified | Extensive and selective ablation of NK-1R expressing interneurons |
Table 3: Receptor Binding Affinity in Rat Brain
| Parameter | Tissue | Radioligand | Value | Reference |
| Dissociation Constant (Kd) | Rat brain membranes | [3H]-[Sar9,Met(O2)11]-SP | 1.4 ± 0.5 nM | [4] |
| Maximum Binding Capacity (Bmax) | Rat brain membranes | [3H]-[Sar9,Met(O2)11]-SP | 160 ± 3.0 fmol/mg protein | [4] |
Experimental Protocols
This section provides detailed methodologies for the administration of this compound and subsequent analysis in rodent models.
Protocol 1: Intracerebroventricular (i.c.v.) Injection in Rats
This protocol is adapted from studies investigating the central effects of this compound.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) as vehicle
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, drill, etc.)
-
Animal weighing scale
Procedure:
-
Preparation of the Agonist: Dissolve this compound in aCSF to the desired concentration. For a dose-response curve, prepare serial dilutions (e.g., 10, 25, 65, and 100 pmol/µL).
-
Animal Preparation: Anesthetize the rat and mount it in the stereotaxic apparatus. Shave the scalp and disinfect the area with an appropriate antiseptic.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Using a dental drill, create a small burr hole over the lateral ventricle. Stereotaxic coordinates for the lateral ventricle in rats are typically: AP -0.8 mm from bregma, ML ±1.5 mm from the midline, and DV -3.5 to -4.0 mm from the skull surface.
-
Injection: Slowly lower the injection needle to the target depth. Infuse the desired volume (typically 1 µL) of the agonist solution over a period of 1-2 minutes. To prevent backflow, leave the needle in place for an additional 1-2 minutes before slowly retracting it.
-
Post-operative Care: Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery from anesthesia.
-
Behavioral Observation: Following recovery, place the animal in an observation cage and record the desired behavioral parameters (e.g., grooming, sniffing, face washing) at specified time points.
Protocol 2: Intrathecal (i.t.) Injection in Mice
This protocol is suitable for studying the effects of this compound on spinal cord-mediated processes like nociception.
Materials:
-
This compound
-
Sterile saline or aCSF as vehicle
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Anesthetic (light isoflurane, optional)
-
Animal restraint
Procedure:
-
Preparation of the Agonist: Dissolve this compound in the chosen vehicle to the desired concentration.
-
Animal Restraint: Manually restrain the mouse, flexing its spine. Shaving the injection site is recommended for better visualization.
-
Injection: Palpate the iliac crests and identify the L5-L6 intervertebral space. Insert the 30-gauge needle at a slight angle into this space. A characteristic tail-flick response often indicates successful entry into the intrathecal space.
-
Infusion: Inject a small volume (typically 5 µL) of the agonist solution.
-
Post-injection Monitoring: Monitor the animal for any motor impairment and proceed with the planned behavioral or physiological assessments.
Protocol 3: Western Blot for ERK Phosphorylation
This protocol can be used to assess the activation of the MAPK/ERK signaling pathway in brain tissue following this compound administration.
Materials:
-
Rodent brain tissue (e.g., hippocampus, amygdala)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
Tissue Homogenization: Following agonist administration and a defined incubation period, euthanize the animal and rapidly dissect the brain region of interest. Homogenize the tissue in ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge the homogenate and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the phospho-ERK signal.
-
Data Analysis: Quantify the band intensities using densitometry software.
Protocol 4: Immunohistochemistry for c-Fos Expression
This protocol allows for the visualization of neuronal activation in specific brain regions in response to this compound.
Materials:
-
Rodent brain tissue
-
4% paraformaldehyde (PFA) for perfusion
-
Cryostat or vibratome
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-c-Fos
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
DAB substrate kit
-
Microscope
Procedure:
-
Tissue Preparation: 90-120 minutes after agonist administration, deeply anesthetize the animal and perfuse transcardially with PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Section the brain into 30-40 µm thick sections using a cryostat or vibratome.
-
Immunostaining:
-
Wash the sections in PBS.
-
Incubate in blocking solution for 1-2 hours at room temperature.
-
Incubate with the primary anti-c-Fos antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash and incubate with the ABC reagent for 1 hour.
-
Develop the signal using a DAB substrate kit.
-
-
Mounting and Imaging: Mount the stained sections onto slides, dehydrate, and coverslip. Image the sections using a light microscope and quantify the number of c-Fos-positive cells in the regions of interest.
Visualizations
Signaling Pathway of this compound via the NK1 Receptor
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Rodent Studies
Caption: In Vivo Experimental Workflow.
References
Application Notes and Protocols for Intracerebroventricular Injection of [Sar9,Met(O2)11]-Substance P
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the intracerebroventricular (ICV) administration of [Sar9,Met(O2)11]-Substance P, a potent and selective tachykinin NK1 receptor agonist. This document outlines the necessary materials, step-by-step procedures for stereotaxic surgery and injection in rodents, and expected physiological and behavioral outcomes. Detailed quantitative data from established studies are presented in tabular format for easy reference. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the experimental process and the compound's mechanism of action.
Introduction
This compound is a synthetic analog of Substance P, exhibiting high selectivity for the tachykinin NK1 receptor.[1] Its central administration via intracerebroventricular injection is a valuable technique for investigating the role of the NK1 receptor in various physiological processes within the central nervous system, including cardiovascular regulation, pain perception, and behavior.[1] These protocols are designed to provide researchers with a detailed methodology to ensure accurate and reproducible results.
Data Presentation
Cardiovascular and Behavioral Effects of Intracerebroventricular this compound in Rats
The following tables summarize the dose-dependent effects of ICV injection of this compound on mean arterial pressure (MAP), heart rate (HR), and specific behaviors in rats. The data is extracted from Cellier et al., 1999, British Journal of Pharmacology.[2]
Table 1: Cardiovascular Responses to ICV this compound [2]
| Dose (pmol) | Change in MAP (mmHg, Mean ± SEM) | Change in HR (beats/min, Mean ± SEM) |
| 10 | 6 ± 3 | 63 ± 24 |
| 25 | 15 ± 2 | 91 ± 12 |
| 65 | 20 ± 4 | 110 ± 20 |
| 100 | 25 ± 3 | 133 ± 18 |
Table 2: Behavioral Responses to ICV this compound (25 pmol) [2]
| Behavior | Score (Mean ± SEM) |
| Face Washing | 2.5 ± 0.4 |
| Sniffing | 3.0 ± 0.3 |
| Grooming | 1.8 ± 0.5 |
Note: Behavioral scoring methodology is detailed in the original publication.
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Reconstitution: Reconstitute the lyophilized this compound powder in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) to the desired stock concentration.
-
Dilution: On the day of the experiment, dilute the stock solution with aCSF to the final desired concentrations (e.g., 10, 25, 65, 100 pmol/µl).
-
Storage: Store the stock solution at -20°C or below. Avoid repeated freeze-thaw cycles. Once diluted, keep the solution on ice for the duration of the experiment.
Protocol 2: Stereotaxic Surgery for Intracerebroventricular Cannulation
This protocol describes the surgical implantation of a guide cannula for subsequent ICV injections. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
-
Anesthesia: Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Fixation: Secure the anesthetized animal in a stereotaxic frame. Ensure the head is level.
-
Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Coordinate Identification: Identify the bregma landmark on the skull. The stereotaxic coordinates for the lateral ventricles are as follows (relative to bregma):
-
Rat: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.
-
Mouse: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 to -3.0 mm from the skull surface.
-
-
Craniotomy: Drill a small burr hole through the skull at the determined coordinates.
-
Cannula Implantation: Slowly lower the guide cannula to the target DV depth.
-
Fixation: Secure the cannula to the skull using dental cement.
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Allow the animal to recover for at least one week before proceeding with injections.
Protocol 3: Intracerebroventricular Injection Procedure
-
Habituation: Habituate the cannulated animal to the experimental setup.
-
Injection: Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Injector Insertion: Insert the injection needle (connected to a microsyringe) into the guide cannula, ensuring it extends slightly beyond the guide tip.
-
Infusion: Infuse the desired volume of this compound solution (typically 1 µl) over a period of 1-2 minutes to minimize intracranial pressure changes.
-
Post-Infusion: Leave the injection needle in place for an additional minute to allow for diffusion and prevent backflow.
-
Flush: Some protocols recommend following the injection with a small volume (e.g., 5 µl) of aCSF to flush the cannula.[3]
-
Replacement: Replace the dummy cannula.
-
Observation: Return the animal to its home cage and begin behavioral and physiological monitoring.
Visualizations
NK1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the NK1 receptor by an agonist such as this compound.
Caption: NK1 Receptor Gq-coupled signaling pathway.
Experimental Workflow for ICV Injection and Analysis
This diagram outlines the logical flow of the experimental procedure, from animal preparation to data analysis.
Caption: Experimental workflow for ICV injection studies.
References
- 1. Characterization of central and peripheral effects of septide with the use of five tachykinin NK1 receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of central and peripheral effects of septide with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
Application Notes and Protocols for Calcium Imaging Assays Using [Sar9,Met(O2)11]-Substance P
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the potent and selective neurokinin-1 receptor (NK1R) agonist, [Sar9,Met(O2)11]-Substance P, in calcium imaging assays. This peptide is a valuable tool for studying NK1R signaling, screening for novel antagonists, and investigating the physiological roles of this receptor in various cellular contexts.
Introduction
This compound is a synthetic analog of Substance P, a neuropeptide belonging to the tachykinin family. It exhibits high affinity and selectivity for the NK1R, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway.[1] Activation of NK1R by this compound initiates a signaling cascade that leads to the mobilization of intracellular calcium, making it an ideal tool for functional cell-based assays that monitor changes in intracellular calcium concentration.
Calcium imaging assays are a widely used method to assess GPCR activation. The use of fluorescent calcium indicators, such as Fluo-4 AM, allows for the real-time measurement of changes in cytosolic calcium levels upon receptor stimulation. This application note details the protocols for performing such assays using this compound to stimulate cells expressing the NK1R.
Mechanism of Action
The binding of this compound to the NK1R activates the Gq/11 alpha subunit of the associated heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium can be detected by fluorescent calcium indicators.
Figure 1: NK1R Signaling Pathway leading to Calcium Mobilization.
Data Presentation
The following table summarizes key quantitative data for this compound and related compounds. This information is crucial for designing dose-response experiments and interpreting results.
| Parameter | Agonist | Cell Line | Assay Type | Value | Reference |
| EC50 | Substance P | HEK293 expressing NK1R | Intracellular Ca2+ increase | ~3.16 nM (-logEC50 = 8.5 M) | [2] |
| IC50 | This compound | U-373 MG (human astrocytoma) | Radioligand ([125I]BH-SP) displacement | 0.11 nM | [3] |
| Kd | [3H]-[Sar9,Met(O2)11]-Substance P | Rat brain membranes | Radioligand binding | 1.4 ± 0.5 nM | [4] |
Experimental Protocols
This section provides a detailed methodology for a calcium imaging assay using this compound in a 96-well format, suitable for high-throughput screening.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human NK1R (or other suitable host cells).
-
Peptide: this compound
-
Calcium Indicator: Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive Control: Ionomycin or ATP.
-
Negative Control: Assay buffer.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation) or a fluorescence microscope.
Experimental Workflow
Figure 2: Experimental Workflow for the Calcium Imaging Assay.
Step-by-Step Protocol
1. Cell Preparation (Day 1)
-
Culture HEK293-NK1R cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of Solutions (Day 2)
-
This compound Stock Solution: Prepare a 1 mM stock solution in sterile, nuclease-free water. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Compound Plate: Perform serial dilutions of the this compound stock solution in assay buffer to achieve final desired concentrations (e.g., ranging from 1 pM to 1 µM). A 10-point dose-response curve is recommended.
-
Fluo-4 AM Loading Buffer: Prepare a 2X Fluo-4 AM loading solution. For 10 mL of solution, mix 5 µL of 1 mM Fluo-4 AM stock, 10 µL of 20% Pluronic F-127, and 100 µL of 100 mM Probenecid (optional) in 10 mL of assay buffer.
3. Dye Loading (Day 2)
-
Gently remove the culture medium from the cell plate.
-
Wash the cells once with 100 µL of assay buffer per well.
-
Add 100 µL of the 2X Fluo-4 AM loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
After incubation, gently wash the cells twice with 100 µL of assay buffer per well to remove excess dye.
-
Add 100 µL of assay buffer to each well.
4. Calcium Flux Measurement (Day 2)
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at regular intervals (e.g., every 1-2 seconds).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's liquid handler should then add a defined volume (e.g., 20 µL) of the this compound dilutions from the compound plate to the corresponding wells of the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent signal decay.
5. Data Analysis
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
Expected Results
Upon addition of this compound to NK1R-expressing cells, a rapid and transient increase in intracellular calcium is expected. The magnitude of this response will be dependent on the concentration of the agonist. A typical dose-response curve will show a sigmoidal relationship between the agonist concentration and the peak fluorescence signal. Based on the potency of Substance P, significant responses can be expected in the low nanomolar to picomolar range.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | - Low expression of NK1R- Inactive this compound- Inefficient dye loading- Cell death | - Verify NK1R expression via Western blot or qPCR.- Use a fresh aliquot of the peptide.- Optimize dye loading time and concentration.- Check cell viability before and after the assay. |
| High background fluorescence | - Incomplete removal of Fluo-4 AM- Autofluorescence of compounds or medium | - Ensure thorough washing after dye loading.- Use phenol red-free medium/buffer.- Run a control with compound and no cells. |
| Variable results between wells | - Uneven cell seeding- Inconsistent dye loading- Pipetting errors | - Ensure a single-cell suspension before seeding.- Be consistent with incubation times and washing steps.- Use calibrated pipettes and automated liquid handlers if possible. |
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate NK1R-mediated calcium signaling in a robust and reproducible manner.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [Sar9,Met(O2)11]-Substance P in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar9,Met(O2)11]-Substance P is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin 1 (NK1) receptor.[1] This analog of the endogenous neuropeptide Substance P (SP) is characterized by the substitution of glycine with sarcosine at position 9 and the oxidation of methionine at position 11. These modifications confer enhanced stability and selectivity for the NK1 receptor, making it an invaluable tool for investigating the physiological and pathological roles of NK1 receptor activation, particularly in the context of smooth muscle contraction.
Tachykinins, including Substance P, are known to be involved in a variety of physiological processes, including inflammation, pain transmission, and the regulation of smooth muscle tone in various organs such as the gastrointestinal tract, respiratory system, and urinary bladder.[2][3] The activation of NK1 receptors on smooth muscle cells typically leads to a contractile response.[4] These application notes provide detailed protocols and data for the use of this compound in studying smooth muscle contraction, offering a valuable resource for researchers in pharmacology and drug development.
Data Presentation
The following table summarizes the potency of [Sar9]SP sulphone, a closely related and functionally similar analog of this compound, in inducing contraction in guinea pig ileum and colon circular smooth muscle. This data provides a quantitative measure of the compound's efficacy as an NK1 receptor agonist in these tissues.
| Agonist | Tissue | EC50 (nM) |
| [Sar9]SP sulphone | Guinea Pig Ileum (circular muscle) | 0.083 |
| [Sar9]SP sulphone | Guinea Pig Colon (circular muscle) | 8 |
Table 1: Potency of [Sar9]SP sulphone in Guinea Pig Intestinal Smooth Muscle. Data extracted from Maggi et al., Br J Pharmacol. 1994.[5][6]
Signaling Pathway
Activation of the NK1 receptor by this compound initiates a well-defined intracellular signaling cascade that culminates in smooth muscle contraction. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[7][8] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[9][10] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). The increase in cytosolic Ca2+ is a primary driver of smooth muscle contraction through the activation of calmodulin and myosin light chain kinase.[7][11]
Experimental Protocols
In Vitro Smooth Muscle Contraction Assay Using Guinea Pig Ileum
This protocol details the methodology for assessing the contractile effect of this compound on isolated guinea pig ileum smooth muscle using an organ bath setup. The guinea pig ileum is a classic and reliable model for studying the effects of tachykinins on gastrointestinal smooth muscle.[12]
Materials and Reagents:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound
-
Carbachol (for maximal contraction reference)
-
Atropine and Tetrodotoxin (optional, for mechanistic studies)
-
Distilled water
-
95% O2 / 5% CO2 gas mixture
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig according to approved institutional guidelines.
-
Immediately perform a laparotomy and carefully excise a segment of the terminal ileum (approximately 10-15 cm from the ileo-caecal junction).
-
Place the excised ileum segment in a petri dish containing fresh, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution at room temperature.
-
Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove any contents.
-
Prepare longitudinal muscle strips (approximately 1.5-2 cm in length).
-
-
Mounting the Tissue:
-
Mount the ileum strips in the organ baths (10-20 mL volume) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply an initial resting tension of 1.0 g to the tissue strips and allow them to equilibrate for at least 60 minutes. During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, record a stable baseline tension.
-
To assess the viability of the tissue, elicit a reference contraction with a submaximal concentration of a standard agonist like carbachol (e.g., 1 µM).
-
Wash the tissues and allow them to return to baseline tension.
-
Construct a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 10^-12 M) and increase the concentration in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has reached a plateau.
-
At the end of the experiment, induce a maximal contraction with a high concentration of carbachol (e.g., 100 µM) to normalize the responses.
-
-
Data Analysis:
-
Record the contractile responses as changes in tension (in grams or millinewtons).
-
Express the responses to this compound as a percentage of the maximal contraction induced by carbachol.
-
Plot the concentration-response data and fit to a sigmoidal curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
-
Conclusion
This compound is a powerful research tool for elucidating the role of the NK1 receptor in smooth muscle physiology and pathophysiology. Its high selectivity and potency make it ideal for in vitro studies of smooth muscle contraction. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of tachykinin signaling and the development of novel therapeutics targeting the NK1 receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Antagonist discrimination between subtypes of tachykinin receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative behavioural profile of centrally administered tachykinin NK1, NK2 and NK3 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pharmacological investigation of synthetic substance P on the isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of tachykinin NK1 and NK2 receptors in the circular muscle of the guinea-pig ileum and proximal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of tachykinin NK1 and NK2 receptors in the circular muscle of the guinea-pig ileum and proximal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. The effect of substance P on asthmatic rat airway smooth muscle cell proliferation, migration, and cytoplasmic calcium concentration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 12. Guinea Pig Ileum [norecopa.no]
Application Notes and Protocols for [Sar9,Met(O2)11]-Substance P in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar9,Met(O2)11]-Substance P is a potent and highly selective synthetic analog of Substance P, a neuropeptide belonging to the tachykinin family. It functions as a high-affinity agonist for the neurokinin-1 (NK1) receptor, demonstrating significant selectivity over NK2 and NK3 receptors.[1][2] This selectivity makes it an invaluable tool in neuroscience research and drug discovery for characterizing the pharmacological and physiological roles of the NK1 receptor. These application notes provide detailed protocols for utilizing radiolabeled this compound in radioligand binding assays to investigate NK1 receptor expression and to screen for novel therapeutic agents targeting this receptor.
Properties of this compound
| Property | Description |
| Chemical Name | [Sarcosine9, Methionine(O2)11]-Substance P |
| Biological Activity | Potent and selective NK1 tachykinin receptor agonist.[2][3] |
| Molecular Weight | 1393.68 g/mol |
| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met(O2)-NH2 |
Quantitative Data from Radioligand Binding Assays
The following tables summarize key binding parameters for this compound and other ligands at the NK1 receptor, as determined through various radioligand binding assays.
Table 1: Binding Affinity of Radiolabeled Ligands for the NK1 Receptor
| Radioligand | Preparation | K_d_ (nM) | B_max_ (fmol/mg protein) | Reference |
| [3H]-[Sar9,Met(O2)11]-Substance P | Rat brain membranes | 1.4 ± 0.5 | 160 ± 3.0 | [1][2] |
| [125I]-Substance P | Human NK1 Receptor Membranes | 0.28 - 0.4 | Not Reported |
Table 2: Competitive Binding Data using [3H]-[Sar9,Met(O2)11]-Substance P
| Competing Ligand | Preparation | IC_50_ (nM) | Reference |
| Substance P | Tissue culture plates | ~100 | [4] |
| (+/-)CP-96345 | Tissue culture plates | ~2000 | [4] |
Note: IC50 values can be converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocols
Protocol 1: Membrane Preparation from Tissues or Cells
This protocol outlines the steps for preparing a crude membrane fraction containing the NK1 receptor from either tissue samples or cultured cells.
Materials:
-
Tissue or cell pellet
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, and a protease inhibitor cocktail.
-
Sucrose Buffer: Homogenization buffer containing 10% sucrose.
-
Centrifuge tubes
-
Homogenizer (e.g., Dounce or Polytron)
-
Refrigerated centrifuge
Procedure:
-
Wash the tissue or cells with ice-cold homogenization buffer.
-
Homogenize the sample in 20 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in fresh homogenization buffer.
-
Repeat the centrifugation step (step 4).
-
Resuspend the final pellet in sucrose buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Radioligand Binding Assay using [3H]-[Sar9,Met(O2)11]-Substance P
This protocol describes a filtration-based radioligand binding assay to determine the binding of [3H]-[Sar9,Met(O2)11]-Substance P to NK1 receptors in a prepared membrane fraction.
Materials:
-
Membrane preparation expressing NK1 receptors
-
[3H]-[Sar9,Met(O2)11]-Substance P
-
Unlabeled this compound or another suitable competitor (e.g., Substance P) for determining non-specific binding.
-
Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, and 40 µg/ml bacitracin.[1]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 0.1% BSA.
-
96-well filter plates (e.g., GF/C)
-
Polyethyleneimine (PEI) solution (0.3%)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Plate Pre-treatment: Pre-soak the 96-well filter plates with 0.3% PEI for at least 30 minutes at room temperature. This helps to reduce non-specific binding of the radioligand to the filter.
-
Assay Setup:
-
Total Binding: Add assay buffer, membrane preparation (typically 50-100 µg of protein), and a single concentration of [3H]-[Sar9,Met(O2)11]-Substance P (e.g., at a concentration close to its Kd).
-
Non-specific Binding: Add assay buffer, membrane preparation, [3H]-[Sar9,Met(O2)11]-Substance P, and a high concentration of unlabeled competitor (e.g., 1 µM unlabeled this compound or Substance P).
-
Competition Binding (optional): For determining the affinity of a test compound, add assay buffer, membrane preparation, [3H]-[Sar9,Met(O2)11]-Substance P, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding counts from the total binding counts.
-
For competition assays, plot the specific binding as a function of the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
NK1 Receptor Signaling Pathway
References
- 1. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. "Specific" binding of [3H]-[Sar9,Met(O2)11]-substance P to tissue culture plates is found when substance P is used to define non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
solubility issues with [Sar9,Met(O2)11]-Substance P in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Sar9,Met(O2)11]-Substance P. The information is presented in a question-and-answer format to directly address common solubility and handling issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial reconstitution of lyophilized this compound?
A1: For initial reconstitution, sterile water is the recommended solvent. Several suppliers indicate that the peptide is soluble in water to a concentration of at least 1 mg/ml.[1][2][3] Some sources report solubility in water up to 100 mg/mL, though this may require ultrasonication to achieve.[4][5]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Yes, it is possible to dissolve the peptide in Phosphate Buffered Saline (PBS). One supplier suggests a solubility of up to 100 mg/mL in PBS, however, ultrasonication may be necessary to achieve complete dissolution.[4][6] It is generally recommended to first prepare a concentrated stock solution in sterile water and then dilute it to the desired concentration in your aqueous buffer of choice.[7] This approach can help to avoid precipitation issues.
Q3: My peptide is not dissolving well in water or PBS. What should I do?
A3: If you are experiencing solubility issues with this compound, consider the following troubleshooting steps:
-
Sonication: Gently sonicate the solution in a water bath. This can help to break up any aggregates and facilitate dissolution.[6]
-
Gentle Warming: Briefly warming the solution to 37°C may aid in solubilization.[3]
-
pH Adjustment: Since this compound is a basic peptide (containing Arginine and Lysine residues), adjusting the pH of the solution to be slightly acidic may improve solubility. You can try adding a small amount of a dilute acid like 10% acetic acid.
-
Organic Solvents: For highly concentrated solutions or if aqueous buffers fail, you can use a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) to first dissolve the peptide.[8] Once dissolved, you can slowly add the aqueous buffer to your desired final concentration. Be aware that DMSO can be toxic to cells, so the final concentration should be kept low.
Q4: What are the recommended storage conditions for this compound?
A4: Lyophilized powder should be stored desiccated at -20°C.[1][2][3][8] Once reconstituted in an aqueous solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[7][8] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[4][7]
Q5: How can I prevent peptide aggregation in my experiments?
A5: Peptide aggregation can be influenced by factors such as pH, ionic strength, and temperature. To minimize aggregation:
-
Proper Solubilization: Ensure the peptide is fully dissolved before use.
-
pH and Ionic Strength: The solubility of peptides can be influenced by the pH and ionic strength of the buffer.[9][10] It is recommended to test different buffer conditions to find the optimal one for your experiment.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent aggregation caused by repeated changes in temperature.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water or buffer. | The peptide may have formed aggregates. The concentration may be too high. | Use sonication or gentle warming to aid dissolution.[3][6] Try preparing a stock solution in a minimal amount of DMSO before diluting with your aqueous buffer.[8] Consider reducing the final concentration of the peptide. |
| Precipitation occurs upon adding the stock solution to the experimental buffer. | The peptide's solubility limit in the final buffer has been exceeded. The pH or ionic strength of the final buffer is not optimal. | Reduce the final concentration of the peptide. Prepare the final solution by slowly adding the stock solution to the buffer while gently vortexing.[8] Test different buffers with varying pH and ionic strength to find the optimal conditions. |
| Loss of peptide activity over time in solution. | The peptide may be degrading or adsorbing to the storage container. | Store aliquots at -80°C for long-term storage.[4][7] Use low-protein-binding tubes and pipette tips. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.
-
Add the appropriate volume of sterile water to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL).
-
Gently vortex or swirl the vial to dissolve the peptide.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for 10-15 seconds.
-
Once dissolved, aliquot the stock solution into low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw a frozen aliquot of the this compound stock solution.
-
Determine the final concentration of the peptide needed for your experiment.
-
Calculate the volume of the stock solution required.
-
Slowly add the calculated volume of the stock solution to your experimental buffer while gently vortexing.
-
Visually inspect the solution for any signs of precipitation.
-
If the working solution is not for immediate use, it should be kept on ice and used as soon as possible.
Visualizations
Caption: Workflow for the preparation and use of this compound.
Caption: Simplified signaling pathway of this compound via the NK1 receptor.
References
- 1. jpt.com [jpt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. glpbio.com [glpbio.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rheosense.com [rheosense.com]
preventing degradation of [Sar9,Met(O2)11]-Substance P in solution
Welcome to the technical support center for [Sar9,Met(O2)11]-Substance P. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this potent and selective neurokinin-1 (NK1) receptor agonist to prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a synthetic analog of Substance P, a neuropeptide involved in various physiological processes, including pain transmission and inflammation. This analog is a highly potent and selective agonist for the NK1 receptor.[1][2] Like other peptides, this compound is susceptible to enzymatic degradation by proteases present in experimental solutions, which can lead to a loss of biological activity and inconsistent experimental results.
Q2: What are the primary enzymes responsible for the degradation of Substance P and its analogs?
Substance P and its analogs are primarily degraded by various proteases, with a significant pathway involving metalloproteases. These enzymes cleave the peptide at specific sites, inactivating it.
Q3: How can I prevent the degradation of this compound in my experiments?
The most effective way to prevent degradation is to use protease inhibitors. For Substance P and its analogs, a broad-spectrum metalloprotease inhibitor is highly recommended. Additionally, proper storage and handling of the peptide solution are crucial.
Q4: What are the recommended storage conditions for this compound solutions?
For optimal stability, reconstituted solutions of this compound should be stored under the following conditions:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to peptide degradation.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity of the peptide over a short period. | Enzymatic degradation by proteases in the experimental buffer or cell culture medium. | Add a broad-spectrum metalloprotease inhibitor, such as GM6001, to your solution at an effective concentration (e.g., 10-25 µM for in vitro studies).[4] Ensure all solutions are prepared with high-purity, sterile water or buffer. |
| Inconsistent results between experiments. | Partial degradation of the peptide due to improper storage or handling. | Prepare fresh solutions of this compound for each experiment or use freshly thawed aliquots. Avoid repeated freeze-thaw cycles. Confirm the peptide concentration before use. |
| Precipitation of the peptide upon reconstitution or dilution. | The peptide may have limited solubility in certain buffers. | This compound is soluble in water and PBS. If precipitation occurs, gentle warming or sonication may aid dissolution. Ensure the pH of the buffer is within a suitable range for the peptide's stability. |
Experimental Protocols
Protocol for Reconstitution and Storage of this compound
-
Reconstitution: Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom. Reconstitute the peptide in sterile, high-purity water or a buffer such as PBS to a desired stock concentration (e.g., 1 mM).
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]
Protocol for Preventing Degradation in In Vitro Experiments
-
Prepare a stock solution of a suitable protease inhibitor. For example, a 10 mM stock solution of the metalloprotease inhibitor GM6001 (Ilomastat) can be prepared in DMSO.[4][5][6]
-
Determine the final working concentration of the inhibitor. For in vitro cell culture experiments, a typical working concentration for GM6001 is between 10-25 µM.[4]
-
Add the inhibitor to the experimental buffer or cell culture medium. Ensure the inhibitor is added before introducing the this compound.
-
Incubate as per your experimental design.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Condition | Recommended Duration | Key Considerations |
| Lyophilized Powder | Refer to manufacturer's datasheet | Store desiccated at -20°C. |
| Reconstituted in Solvent | -80°C for up to 6 months; -20°C for up to 1 month[1][3] | Aliquot to avoid freeze-thaw cycles. Use low-protein-binding tubes. |
Table 2: Properties of the Metalloprotease Inhibitor GM6001 (Ilomastat)
| Property | Value | Reference |
| Target Proteases | Broad-spectrum metalloprotease inhibitor (MMPs) | [5][6] |
| In Vitro Working Concentration | 10-25 µM | [4] |
| Solubility | Soluble in DMSO | [4][6] |
| Stock Solution Storage | -20°C in DMSO | [4] |
Visualizations
Caption: Workflow for handling this compound to prevent degradation.
Caption: General degradation pathway and its inhibition.
Caption: Simplified NK1 receptor signaling pathway.
References
troubleshooting inconsistent results with [Sar9,Met(O2)11)-Substance P
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Sar9,Met(O2)11]-Substance P. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic peptide analog of Substance P.[1][2] It functions as a high-affinity agonist for the tachykinin neurokinin-1 (NK1) receptor, which is a G-protein coupled receptor (GPCR).[3][4][5][6][7] Upon binding to the NK1 receptor, it initiates a signaling cascade, typically involving the activation of phospholipase C and subsequent mobilization of intracellular calcium.[8]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, the lyophilized powder should be stored at -20°C or -80°C.[4][5][6][9] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][5] The stability of Substance P analogs in solution can be variable, so it is crucial to adhere to these storage recommendations to ensure consistent experimental results.
Q3: In what solvents can this compound be dissolved?
This compound is soluble in water.[6] For in vitro assays, it is often dissolved in sterile water or a buffer solution such as PBS. Some suppliers also provide solubility information for DMSO.[5] It is recommended to consult the manufacturer's datasheet for specific solubility information.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
Inconsistent Agonist Response or Loss of Activity
Q4: My dose-response curve for this compound is inconsistent between experiments. What could be the cause?
Inconsistent dose-response curves can arise from several factors:
-
Agonist Degradation: Substance P and its analogs can be susceptible to degradation, especially in solution.[10] Ensure that your stock solutions are fresh and have been stored properly at -20°C or -80°C in aliquots to minimize freeze-thaw cycles.[4][5]
-
Receptor Desensitization: Prolonged or repeated exposure of cells to the agonist can lead to NK1 receptor desensitization and internalization, resulting in a diminished response.[8][11][12][13] Consider using shorter incubation times or allowing for a recovery period between agonist applications.
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact their responsiveness. Use cells that are healthy, within a consistent and low passage number range, and ensure they are not overgrown.
-
Variability in Experimental Conditions: Ensure all experimental parameters, such as incubation times, temperatures, and reagent concentrations, are kept consistent between experiments.
Q5: I am observing a weaker than expected or no response to this compound. What should I check?
-
Agonist Integrity: Verify the integrity of your this compound stock. If possible, test a fresh vial or a new lot of the compound.
-
Receptor Expression: Confirm that your cell line or tissue expresses a sufficient level of functional NK1 receptors. Receptor expression levels can vary with cell passage and culture conditions.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the response. Optimize assay parameters such as cell number, incubation time, and the concentration of detection reagents.
-
Incorrect Agonist Concentration: Double-check your dilution calculations to ensure you are using the intended concentration range. An effective concentration for in vitro studies can range from nanomolar to micromolar depending on the cell type and assay.[1][10][14][15]
High Background or Low Signal-to-Noise Ratio
Q6: I am experiencing high background signal in my receptor binding assay. How can I reduce it?
High background in binding assays can obscure the specific signal. Here are some troubleshooting steps:
-
Optimize Washing Steps: Increase the number of washes and ensure the wash buffer is at the correct temperature to effectively remove unbound ligand without causing dissociation of the specifically bound ligand.[16]
-
Use appropriate blocking agents: Pre-treating plates and filters with a blocking agent like bovine serum albumin (BSA) or using non-protein binding plates can reduce non-specific binding of the ligand to plasticware.[17][18]
-
Check for Ligand Sticking: Some peptide ligands can be "sticky." Including a small amount of a non-ionic detergent like Tween-20 in your assay buffer can help reduce this.[18]
-
Define Non-Specific Binding Correctly: Use a high concentration of an unlabeled competitor to accurately determine non-specific binding. It has been noted that for this compound binding assays, using physalaemin to define non-specific binding may be more accurate than using unlabeled Substance P, as Substance P itself can contribute to "specific" binding to culture plates.[17]
Variability in In Vitro Cell-Based Assays
Q7: There is significant well-to-well variability in my calcium flux assay. What could be the reason?
-
Uneven Cell Plating: Ensure a uniform cell monolayer by carefully plating and handling the microplates. Inconsistent cell numbers per well will lead to variable responses.
-
Inconsistent Dye Loading: Ensure that the calcium indicator dye is loaded uniformly across all wells. Variations in dye concentration or incubation time can affect the fluorescent signal.
-
Compound Addition Technique: The method of compound addition can introduce variability. Use automated liquid handling systems if available for precise and simultaneous addition.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can lead to "edge effects." Consider not using the outermost wells for critical data points.
Quantitative Data Summary
| Parameter | Value | Cell/Tissue Type | Reference |
| Binding Affinity (IC50) | 1.1 x 10-10 M | Human U373MG cells | [4] |
| In Vivo Effective Dose (Rat) | 10-100 pmol (i.c.v.) | Rat | [3][4] |
| In Vitro Effective Concentration | 10-7 M | Keratinocytes (in vitro scratch assay) | [10] |
| In Vitro Effective Concentration | 10-7 M - 10-6 M | Pancreatic ductal cells (proliferation) | [15] |
| Storage (Powder) | -20°C (1 year) to -80°C (2 years) | N/A | [4][5] |
| Storage (In Solvent) | -20°C (1 month) to -80°C (6 months) | N/A | [4][5] |
Experimental Protocols
General Protocol for In Vitro Calcium Flux Assay
This protocol provides a general workflow for measuring intracellular calcium mobilization in response to this compound.
-
Cell Culture: Plate cells expressing the NK1 receptor in a 96-well black, clear-bottom microplate and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for the recommended time (typically 30-60 minutes) to allow for dye uptake.
-
-
Wash: Gently wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period before adding the agonist.
-
Agonist Addition: Add varying concentrations of this compound to the wells. It is recommended to use a multichannel pipette or an automated liquid handler for simultaneous addition.
-
Data Acquisition: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient calcium response.
-
Data Analysis: The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0. Plot the peak response against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: Simplified signaling pathway of the NK1 receptor upon activation by this compound.
Caption: General experimental workflow for an in vitro calcium flux assay.
Caption: Troubleshooting decision tree for inconsistent results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | NK1 Receptor Agonists: R&D Systems [rndsystems.com]
- 7. This compound | NK1 Receptors | Tocris Bioscience [tocris.com]
- 8. Desensitization of the Neurokinin-1 Receptor (NK1-R) in Neurons: Effects of Substance P on the Distribution of NK1-R, Gαq/11, G-Protein Receptor Kinase-2/3, and β-Arrestin-1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivochem.net [invivochem.net]
- 10. Neuropeptide Substance P Enhances Skin Wound Healing In Vitro and In Vivo under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of desensitization and resensitization of G protein-coupled neurokinin1 and neurokinin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurokinin-1 receptor desensitization to consecutive microdialysis infusions of substance P in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Desensitization of the neurokinin-1 receptor (NK1-R) in neurons: effects of substance P on the distribution of NK1-R, Galphaq/11, G-protein receptor kinase-2/3, and beta-arrestin-1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Regenerative Potential of Substance P [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. "Specific" binding of [3H]-[Sar9,Met(O2)11]-substance P to tissue culture plates is found when substance P is used to define non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
optimizing dose-response curves for [Sar9,Met(O2)11]-Substance P
Welcome to the technical support center for [Sar9,Met(O2)11]-Substance P. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this potent and selective neurokinin-1 (NK1) receptor agonist.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of Substance P, an 11-amino acid neuropeptide.[3][4] It functions as a potent and selective agonist for the neurokinin-1 (NK1) receptor, which is a G protein-coupled receptor (GPCR).[1][5] Upon binding to the NK1 receptor, it initiates a cascade of intracellular signaling events.[3][6]
Q2: What are the common downstream signaling pathways activated by NK1 receptor agonists like this compound?
A2: Activation of the NK1 receptor typically leads to the stimulation of Gq/11 proteins. This, in turn, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][7] In some cellular contexts, NK1 receptor activation can also modulate cyclic adenosine monophosphate (cAMP) levels.[3][8]
Q3: What are some key considerations for handling and storing the lyophilized peptide?
A3: Proper handling and storage are critical to maintain the peptide's bioactivity. Lyophilized this compound should be stored at -20°C, desiccated, and protected from light.[9] When preparing solutions, it is recommended to reconstitute the peptide in sterile, distilled water.[10] To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best to create single-use aliquots of the reconstituted solution and store them at -20°C or -80°C.[9][10]
Q4: Can Trifluoroacetic acid (TFA) from the synthesis process interfere with my cell-based assays?
A4: Yes, residual TFA, often present as a counter-ion from the peptide purification process, can interfere with cellular assays.[9] TFA has been reported to inhibit cell proliferation in some cases and may act as an allosteric modulator of certain receptors.[9] If you observe unexpected or erratic results in cell viability or proliferation assays, consider using a peptide preparation that has undergone a salt exchange procedure to remove TFA.
Troubleshooting Guides
Issue 1: Poor or No Response in a Functional Assay (e.g., Calcium Mobilization)
This is a common issue when establishing a dose-response curve. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Ensure the peptide has been stored correctly at -20°C and protected from light and moisture.[9] Avoid multiple freeze-thaw cycles by using single-use aliquots.[9][10] |
| Incorrect Peptide Concentration | Peptides can be hygroscopic, absorbing moisture from the air, which can lead to errors in weighing.[11][12] Confirm the concentration of your stock solution using a quantitative amino acid analysis or by measuring absorbance at 280 nm if the sequence contains Trp or Tyr. |
| Low NK1 Receptor Expression | Verify that the cell line used in your assay expresses a sufficient number of functional NK1 receptors on the cell surface. This can be checked via flow cytometry, western blot, or qPCR. |
| Cell Health and Viability | Ensure cells are healthy, within a low passage number, and plated at the optimal density. High confluence or poor cell health can lead to a dampened or absent response. |
| Assay Buffer Components | Check for the presence of interfering substances in your assay buffer. For example, high levels of serum proteins may non-specifically bind the peptide, reducing its effective concentration. |
| Receptor Desensitization | Prolonged exposure to an agonist can lead to receptor desensitization and internalization.[3] Ensure that the assay incubation time is appropriate and that cells have not been pre-exposed to other NK1 receptor agonists. |
Issue 2: High Variability and Poor Reproducibility in the Dose-Response Curve
High variability can obscure the true dose-response relationship.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Plating | Ensure uniform cell seeding density across all wells of the microplate. Edge effects can be a source of variability; consider not using the outermost wells for data collection. |
| Peptide Adsorption | Peptides can adsorb to plastic surfaces. To minimize this, consider using low-protein-binding microplates and pipette tips. Including a carrier protein like 0.1% Bovine Serum Albumin (BSA) in the assay buffer can also help. |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique, especially when preparing serial dilutions for the dose-response curve. Small errors at high concentrations can be magnified through the dilution series. |
| Biological Contaminants | Endotoxin contamination in peptide preparations can cause non-specific immune cell activation, leading to erratic results in immunological assays.[9] Use endotoxin-free reagents and peptides, especially for in vivo or primary cell experiments. |
| Oxidation of Peptide | The Methionine residue in this compound is susceptible to oxidation.[9][12] Prepare solutions fresh and consider degassing buffers to minimize oxidation. |
Issue 3: Atypical or Biphasic Dose-Response Curve
An ideal dose-response curve is sigmoidal. Deviations from this shape can indicate experimental artifacts or complex biological responses.
| Potential Cause | Troubleshooting Step |
| High Agonist Concentration (Hook Effect) | At very high concentrations, some agonists can induce self-inhibition or receptor desensitization, leading to a decrease in response (a "hook" shape). Extend the lower range of your dilution series to ensure you are capturing the full curve. |
| Off-Target Effects | At high concentrations, the peptide may interact with other receptors or cellular components, leading to a complex or biphasic response. Verify the selectivity of the response using a specific NK1 receptor antagonist. |
| Compound Precipitation | Ensure the peptide is fully soluble in the assay buffer at all concentrations tested. Hydrophobic peptides can precipitate at high concentrations, leading to a drop in the effective concentration and an anomalous curve shape.[12] |
| Signal Detection Issues | Ensure that the signal from your assay readout (e.g., fluorescence, luminescence) is within the linear range of your detection instrument. Signal saturation at high agonist concentrations can artificially flatten the top of the curve. |
Experimental Protocols & Visualizations
Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines a general method for measuring this compound-induced calcium mobilization in a cell line endogenously or recombinantly expressing the NK1 receptor.
-
Cell Culture: Plate cells expressing the NK1 receptor (e.g., CHO-NK1, U373 MG) in a black, clear-bottom 96-well plate at a density of 50,000-80,000 cells per well. Allow cells to adhere and grow for 24-48 hours.
-
Dye Loading: Aspirate the culture medium and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the physiological salt solution. A typical concentration range would be from 1 pM to 1 µM.
-
Signal Measurement: Use a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for 15-30 seconds.
-
Agonist Addition: Inject the prepared dilutions of this compound into the wells and continue to measure the fluorescence signal for an additional 2-3 minutes.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
Calcium Mobilization Assay Workflow
Signaling Pathway: NK1 Receptor Activation
Upon binding of this compound, the NK1 receptor undergoes a conformational change, activating the associated Gq protein. This initiates a signaling cascade leading to intracellular calcium release and other cellular responses.
NK1 Receptor Signaling Cascade
Logical Flow: Troubleshooting a Failed Experiment
When a dose-response experiment fails to yield a clear curve, a systematic approach to troubleshooting is essential. Start by examining the most common and easily verifiable issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NK1 Receptor Agonists: R&D Systems [rndsystems.com]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Substance P - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Analogs of Substance P modified at the C-terminus which are both agonist and antagonist of the NK-1 receptor depending on the second messenger pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. alc-0159.com [alc-0159.com]
- 11. biomedgrid.com [biomedgrid.com]
- 12. biomedgrid.com [biomedgrid.com]
non-specific binding of [Sar9,Met(O2)11]-Substance P in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Sar9,Met(O2)11]-Substance P. The information is designed to help address common issues, particularly non-specific binding, encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent and selective synthetic analog of Substance P.[1] It functions as a high-affinity agonist for the neurokinin-1 (NK1) receptor.[1] Its primary application in research is to study the physiological and pharmacological roles of the NK1 receptor, which is involved in various processes including pain transmission, inflammation, and smooth muscle contraction.
Q2: What are the common causes of high non-specific binding in assays using this compound?
A2: High non-specific binding (NSB) in assays with this compound can arise from several factors:
-
Binding to Assay Surfaces: The peptide can adhere to plasticware, such as tissue culture plates and pipette tips, as well as to filter membranes used in filtration assays.[2]
-
Hydrophobic and Electrostatic Interactions: The physicochemical properties of the peptide can lead to non-specific interactions with various components in the assay system.
-
Inadequate Blocking: Insufficient or ineffective blocking of non-target sites on membranes or plates can result in high background signals.
-
Suboptimal Assay Conditions: The composition of the assay buffer, including pH and ionic strength, can significantly influence the level of non-specific binding.
Q3: How is non-specific binding typically determined in a radioligand binding assay with this compound?
A3: Non-specific binding is measured by incubating the radiolabeled this compound with the receptor preparation in the presence of a high concentration of an unlabeled competitor. This competitor saturates the specific binding sites on the NK1 receptor, so that any remaining bound radioactivity is considered non-specific. A crucial consideration for this peptide is the choice of the unlabeled competitor.
Q4: Why is Substance P not recommended for determining non-specific binding of this compound?
A4: Studies have shown that [3H]-[Sar9,Met(O2)11]-Substance P can bind to tissue culture plates in a manner that is displaceable by unlabeled Substance P.[2] This can lead to a significant overestimation of specific binding, as this plate-binding is incorrectly measured as receptor-specific.
Q5: What is the recommended alternative to Substance P for defining non-specific binding?
A5: Physalaemin, another tachykinin peptide, is recommended for defining non-specific binding in assays with this compound.[2] Physalaemin does not displace the non-specific binding of [3H]-[Sar9,Met(O2)11]-Substance P to tissue culture plates, thus providing a more accurate measurement of true non-specific binding.[2]
Troubleshooting Guides
Issue 1: High Non-Specific Binding
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Binding to Plasticware/Filters | Pre-treat plates and pipette tips with a blocking agent like BSA. For filtration assays, pre-soak filters in buffer containing a blocking agent. Consider using low-binding microplates. | Reduced background signal due to less peptide adhering to surfaces. |
| Inappropriate Unlabeled Ligand | Use physalaemin instead of unlabeled Substance P to define non-specific binding.[2] | More accurate determination of specific binding by eliminating the contribution of ligand binding to plasticware.[2] |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA from 0.1% to 1% w/v) or test alternative blocking agents like non-fat dry milk or casein.[3] | Saturation of non-specific sites on membranes and assay surfaces, leading to lower background. |
| Suboptimal Buffer Conditions | Optimize the ionic strength of the assay buffer by increasing the NaCl concentration (e.g., up to 150 mM).[4] Adjust the pH of the buffer. | Reduction of non-specific electrostatic interactions. |
| Hydrophobic Interactions | Include a low concentration of a non-ionic detergent, such as Tween-20 (0.01% to 0.05% v/v), in the assay buffer.[5][6] | Disruption of non-specific hydrophobic interactions, leading to lower background signal. |
Issue 2: Low or No Specific Binding
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degraded Peptide | Ensure proper storage of this compound at -20°C.[7] Prepare fresh working solutions for each experiment. | Consistent and reliable binding to the NK1 receptor. |
| Low Receptor Expression | Use a cell line known to express high levels of the NK1 receptor or transfect cells to overexpress the receptor. Confirm receptor expression levels by a saturation binding experiment. | A robust signal for specific binding. |
| Incorrect Assay Conditions | Verify the concentration of all reagents, incubation time, and temperature. Ensure the pH of the buffer is optimal (typically around 7.4).[4] | Optimal conditions for receptor-ligand interaction. |
| Issues with Radiolabel | Check the specific activity and age of the radiolabeled ligand. Old radiochemicals can have reduced activity. | A strong and reliable signal from the radiolabel. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for assays involving this compound and related compounds.
Table 1: Binding Affinity of Tachykinin Analogs to the NK1 Receptor
| Ligand | Receptor Source | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]-[Sar9,Met(O2)11]-SP | Rat brain membranes | [3H]-[Sar9,Met(O2)11]-SP | 1.4 ± 0.5 | 160 ± 3.0 | [4] |
| [125I]-BH-[Sar9,Met(O2)11]-SP | Rat brain membranes | [125I]-BH-[Sar9,Met(O2)11]-SP | 1.0 | 15 | [8] |
| [3H]Substance P | Rat NK1 receptor in CHO cells | [3H]Substance P | 0.33 ± 0.13 | 5830 ± 1160 | [9] |
| Physalaemin | Guinea pig pancreatic acini | 125I-labeled physalaemin | 2 | ~500 sites/cell | [6] |
Table 2: Recommended Concentration Ranges for Assay Components to Reduce Non-Specific Binding
| Component | Recommended Concentration | Purpose | Reference |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocking agent to reduce binding to surfaces. | [10] |
| Tween-20 | 0.01% - 0.05% (v/v) | Non-ionic detergent to reduce hydrophobic interactions. | [5][6] |
| Sodium Chloride (NaCl) | up to 150 mM | To increase ionic strength and reduce electrostatic interactions. | [4] |
| Physalaemin (for NSB) | ~100-fold higher than Kd | To saturate specific binding sites for accurate NSB determination. | [2] |
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor using [3H]-[Sar9,Met(O2)11]-Substance P
This protocol is a general guideline adapted from procedures for NK1 receptor binding assays. Optimization for specific cell types and experimental conditions is recommended.
1. Membrane Preparation (from cultured cells, e.g., CHO cells expressing NK1 receptor):
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C until use.
2. Binding Assay:
-
Prepare the assay buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.[4] To further reduce NSB, 0.01-0.05% Tween-20 can be included.
-
Set up the assay in a 96-well plate.
-
For total binding , add:
-
Membrane preparation (e.g., 10-20 µg of protein)
-
Radiolabeled [3H]-[Sar9,Met(O2)11]-Substance P (at a concentration near its Kd, e.g., 1-2 nM)
-
Assay buffer to reach the final volume.
-
-
For non-specific binding , add:
-
Membrane preparation
-
Radiolabeled [3H]-[Sar9,Met(O2)11]-Substance P
-
A high concentration of unlabeled physalaemin (e.g., 1 µM).
-
-
For competition assays , add:
-
Membrane preparation
-
Radiolabeled [3H]-[Sar9,Met(O2)11]-Substance P
-
Varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the peptide to the filter.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine the Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to a Ki value.
Visualizations
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Pathway
Experimental Workflow for a Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow
Troubleshooting Logic for High Non-Specific Binding
Caption: Troubleshooting High Non-Specific Binding
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. "Specific" binding of [3H]-[Sar9,Met(O2)11]-substance P to tissue culture plates is found when substance P is used to define non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 4. bindingdb.org [bindingdb.org]
- 5. researchgate.net [researchgate.net]
- 6. The prevention of adsorption of interferents to radiolabelled protein by Tween 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | NK1 Receptor Agonists: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Sar(9)-Met(O2)(11)-Substance P
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of Sar(9)-Met(O2)(11)-Substance P and minimize its off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Sar(9)-Met(O2)(11)-Substance P and what is its primary mechanism of action?
A1: Sar(9)-Met(O2)(11)-Substance P is a synthetic, potent, and highly selective agonist for the neurokinin-1 (NK1) receptor.[1] It is an analog of the endogenous neuropeptide, Substance P.[2] Its primary mechanism of action is to bind to and activate the NK1 receptor, which is a G-protein coupled receptor (GPCR).[3] This activation initiates downstream intracellular signaling cascades.
Q2: What are the known off-target effects of Sar(9)-Met(O2)(11)-Substance P?
A2: Sar(9)-Met(O2)(11)-Substance P is characterized by its high selectivity for the NK1 receptor. Studies have shown that neurokinin-2 (NK2) and neurokinin-3 (NK3) receptor analogs are virtually inactive at the [3H]-[Sar9,Met(O2)11]-Substance P binding site, indicating minimal off-target binding to these related tachykinin receptors.[4] Therefore, most observed "off-target" or undesirable effects are typically extensions of its potent on-target activity at the NK1 receptor in tissues or brain regions not under investigation. These can include cardiovascular changes, behavioral alterations, and neurogenic inflammation.[5][6][7]
Q3: How should I store and handle Sar(9)-Met(O2)(11)-Substance P?
A3: For long-term storage, lyophilized Sar(9)-Met(O2)(11)-Substance P should be stored at -20°C or -80°C.[8] Once reconstituted in a solvent, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[6]
Q4: In what solvents can I dissolve Sar(9)-Met(O2)(11)-Substance P?
A4: Sar(9)-Met(O2)(11)-Substance P is soluble in sterile water up to 1 mg/ml. For in vitro experiments, it is advisable to use sterile, nuclease-free water or a buffer appropriate for your assay. If you encounter solubility issues, gentle warming to 37°C or sonication may aid dissolution.[6] Always prepare fresh solutions for your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or weak biological response | 1. Peptide degradation: Improper storage or handling. | - Ensure the peptide was stored correctly at -20°C or -80°C. - Avoid multiple freeze-thaw cycles by preparing aliquots. - Prepare fresh solutions before each experiment. |
| 2. Incorrect dosage: The concentration used is too low. | - Perform a dose-response curve to determine the optimal concentration for your specific model or assay. Published in vivo doses in rats range from 10-100 pmol via intracerebroventricular (i.c.v.) injection.[5][6] | |
| 3. Inactive peptide: The peptide may have lost its activity. | - Purchase the peptide from a reputable supplier and check the certificate of analysis for purity (typically ≥95%). | |
| High variability in results | 1. Inconsistent peptide concentration: Inaccurate pipetting or dilution. | - Use calibrated pipettes and perform serial dilutions carefully. |
| 2. Biological variability: Differences in animal responses or cell line passages. | - Increase the sample size (n) to improve statistical power. - Standardize the experimental conditions as much as possible. | |
| Unexpected cardiovascular effects (e.g., changes in blood pressure and heart rate) | 1. On-target NK1 receptor activation: This is a known physiological effect of NK1 receptor agonists. | - Be aware that intracerebroventricular administration of 10-100 pmol in rats can increase mean arterial blood pressure and heart rate.[5][6] - Consider using a lower dose if this effect is confounding your results. - If possible, use local administration to the tissue of interest to minimize systemic effects. |
| Unintended behavioral changes in animal models (e.g., grooming, sniffing) | 1. On-target NK1 receptor activation in the central nervous system: This is a documented behavioral effect. | - Intracerebroventricular administration of Sar(9)-Met(O2)(11)-Substance P has been shown to induce grooming and sniffing behaviors in rats.[5][6] - If these behaviors interfere with your primary endpoint, consider alternative routes of administration or lower doses. |
Data Presentation
Table 1: Receptor Binding Affinity of Sar(9)-Met(O2)(11)-Substance P
| Receptor | Ligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| NK1 | [3H]-[Sar9,Met(O2)11]-Substance P | Rat brain membranes | 1.4 ± 0.5 | 160 ± 3.0 | [4] |
| NK1 | [3H][Sar9,Met(O2)11]-Substance P | Rat brain membranes | 2 | 56 | [1] |
| NK1 | 125I-BH[Sar9,Met(O2)11]-SP | Rat brain homogenates | 1.0 | 15 | [1] |
Table 2: Selectivity Profile of [3H]-[Sar9,Met(O2)11]-Substance P Binding Site
| Competing Ligand | Receptor Selectivity | Activity | Reference |
| Substance P | NK1 | Potent competitor | [4] |
| Unlabeled [Sar9,Met(O2)11]-SP | NK1 | Potent competitor | [4] |
| NK2 analogues | NK2 | Virtually inactive | [4] |
| NK3 analogues | NK3 | Virtually inactive | [4] |
Experimental Protocols
1. In Vivo Cardiovascular and Behavioral Assessment in Rats
-
Objective: To assess the central effects of Sar(9)-Met(O2)(11)-Substance P on cardiovascular parameters and behavior.
-
Animal Model: Male Sprague-Dawley rats with chronically implanted intracerebroventricular (i.c.v.) cannulae.
-
Reagents:
-
Sar(9)-Met(O2)(11)-Substance P
-
Artificial cerebrospinal fluid (aCSF) as the vehicle.
-
-
Procedure:
-
Dissolve Sar(9)-Met(O2)(11)-Substance P in aCSF to the desired concentrations.
-
Initially, administer an i.c.v. injection of aCSF (1 µl) as a baseline control.
-
After a 60-minute acclimatization period, administer a single i.c.v. dose of Sar(9)-Met(O2)(11)-Substance P (e.g., 10, 25, 65, or 100 pmol) in a volume of 1 µl.[5][6]
-
Flush the cannula with 5 µl of aCSF.[5]
-
Continuously monitor mean arterial blood pressure (MAP) and heart rate (HR) using appropriate telemetry or catheterization methods.
-
Observe and score behavioral changes such as face washing, sniffing, and grooming for a defined period post-injection.[5][6]
-
For dose-response studies, increasing doses can be administered at 24-hour intervals.[5]
-
-
Expected Outcome: A dose-dependent increase in MAP, HR, and the incidence of specific behaviors (face washing, sniffing, grooming).[5][6]
Visualizations
Caption: NK1 Receptor Signaling Pathway Activation.
Caption: Troubleshooting Workflow for Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pulmonary actions of the neurokinin1-specific agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
stability of [Sar9,Met(O2)11]-Substance P at room temperature
Technical Support Center: [Sar9,Met(O2)11]-Substance P
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the selective NK1 receptor agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound powder?
A1: For long-term storage, the lyophilized powder should be stored in a sealed container, protected from moisture. Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.[1][2][3]
Q2: What are the recommended storage conditions for this compound once it is dissolved in a solvent?
A2: Once dissolved, it is crucial to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1][3] The stock solution should be stored in a sealed container, away from moisture. For storage, -20°C is suitable for up to one month, while -80°C is recommended for up to six months.[1][2][3]
Q3: Can I store this compound at room temperature?
A3: While the product may be shipped at room temperature for short durations in the continental US, it is not recommended for storage.[1][3] For optimal stability and to prevent degradation, adherence to the recommended storage temperatures of -20°C or -80°C is critical.
Q4: What solvent should I use to dissolve this compound?
A4: this compound is soluble in water to a concentration of at least 1 mg/mL.[4][5] For concentrations as high as 100 mg/mL in water, the use of an ultrasonic bath may be necessary to aid dissolution.[1][3] If using water as the solvent for a stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[1]
Q5: What are the primary degradation pathways for peptides like this compound?
A5: While specific degradation pathways for this compound are not detailed in the provided search results, peptides, in general, are susceptible to several degradation pathways, especially in solution. These include oxidation (particularly of the methionine sulfoxide residue), deamidation (of glutamine residues), and hydrolysis of the peptide backbone. The presence of the methionine sulfoxide ([Met(O2)11]) in this specific peptide indicates the methionine residue is already oxidized.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no biological activity | Peptide degradation due to improper storage. | 1. Confirm that the peptide has been stored at the recommended temperature (-20°C or -80°C). 2. Avoid repeated freeze-thaw cycles by preparing and using aliquots. 3. If the peptide was stored at room temperature for an extended period, it has likely degraded. |
| Inaccurate peptide concentration. | 1. Re-verify the calculations for the stock solution preparation. 2. Ensure the lyophilized powder was fully dissolved. The use of an ultrasonic bath may be necessary.[1][3] | |
| Peptide precipitates out of solution | pH of the solution is near the isoelectric point (pI) of the peptide. | 1. Determine the pI of the peptide. 2. Adjust the buffer pH to be at least 2 units away from the pI to improve solubility.[6] |
| High peptide concentration. | 1. If possible, work with a lower concentration of the peptide. 2. Consider the use of solubility-enhancing excipients if a high concentration is necessary.[6] | |
| Buffer incompatibility. | 1. Test a range of buffers (e.g., acetate, phosphate, citrate) to find the one that offers the best solubility.[6] | |
| Inconsistent experimental results | Instability of the peptide in the experimental buffer or media. | 1. Perform a stability study of the peptide in your specific experimental buffer at the working temperature. 2. Minimize the time the peptide is kept in solution at room temperature or 37°C before use. |
Quantitative Data on Storage
While specific data on the degradation rate of this compound at room temperature is not available, the following table summarizes the manufacturer's recommended storage conditions to ensure stability.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | 1 year[1][3] |
| -80°C | 2 years[1][2][3] | |
| In Solvent | -20°C | 1 month[1][2][3] |
| -80°C | 6 months[1][2][3] |
Experimental Protocols
Protocol 1: General Peptide Stability Assessment using RP-HPLC
This protocol provides a general method for assessing the stability of this compound in a specific buffer.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
Selected buffer for the experiment (e.g., phosphate-buffered saline, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Incubator or water bath
-
RP-HPLC system with a C18 column
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dilute the stock solution with the chosen experimental buffer to the final working concentration.
-
Incubation: Incubate the samples at the desired temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample.
-
Sample Quenching (if necessary): Stop potential enzymatic degradation by adding a precipitating agent like 1% TFA in ACN.[7]
-
Centrifugation: Centrifuge the samples to pellet any precipitated proteins.[7]
-
RP-HPLC Analysis: Analyze the supernatant by RP-HPLC. A typical mobile phase could be:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Use a gradient elution to separate the intact peptide from any degradation products.
-
-
Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of the remaining intact peptide relative to the time 0 sample. Plot the percentage of intact peptide versus time to determine the degradation rate.
Visualizations
Caption: Experimental workflow for assessing peptide stability.
Caption: Simplified NK1 receptor signaling pathway.
References
how to avoid tachyphylaxis with [Sar9,Met(O2)11]-Substance P
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of [Sar9,Met(O2)11]-Substance P, with a specific focus on understanding and mitigating tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic agonist for the neurokinin-1 (NK1) receptor, which is a G protein-coupled receptor (GPCR).[1][2][3][4][5] Its binding to the NK1 receptor activates downstream signaling pathways, primarily through the Gαq/11 protein, leading to various physiological responses.
Q2: What is tachyphylaxis and why is it a concern when using this compound?
Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. With continuous or frequent exposure to this compound, the NK1 receptors can become desensitized and less responsive, leading to a diminished biological effect even with the same or higher concentrations of the agonist. This can be a significant issue in experiments requiring sustained receptor activation.
Q3: What is the molecular mechanism behind tachyphylaxis observed with NK1 receptor agonists?
The primary mechanism involves the desensitization and internalization of the NK1 receptor. Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domain of the NK1 receptor.[6][7] This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder the coupling of the receptor to its G protein, thereby dampening the signal.[6][8] Subsequently, β-arrestin facilitates the internalization of the receptor from the cell surface into endosomes, making it unavailable for further agonist binding.[6][7]
Troubleshooting Guide: Tachyphylaxis
If you are observing a diminishing response to this compound in your experiments, you may be encountering tachyphylaxis. This guide provides potential strategies to mitigate this issue.
| Issue | Potential Cause | Suggested Solution |
| Decreased cellular or tissue response after repeated application of the agonist. | NK1 receptor desensitization and internalization. | Implement an intermittent dosing schedule to allow for receptor resensitization. Consider co-administration with an NK1 receptor antagonist in a carefully controlled manner. |
| High variability in experimental results over time. | Onset of tachyphylaxis at different rates in various samples. | Standardize the timing and duration of agonist exposure precisely. Ensure consistent washout periods between applications. |
| Complete loss of response to the agonist. | Severe receptor downregulation. | Introduce a prolonged "drug holiday" (a period without agonist exposure) to allow for the synthesis of new receptors and their trafficking to the cell surface. |
Experimental Protocols to Avoid Tachyphylaxis
While specific protocols for avoiding tachyphylaxis with this compound are not extensively documented, the following strategies are based on the general principles of GPCR pharmacology and our understanding of NK1 receptor dynamics.
Intermittent Dosing Strategy
This protocol is designed to allow for the recycling and resensitization of NK1 receptors between agonist exposures.
Objective: To maintain a consistent biological response to this compound over an extended experimental period.
Methodology:
-
Establish a Baseline: Determine the optimal concentration of this compound that elicits a robust but submaximal response in your experimental system.
-
Initial Agonist Application: Apply the determined concentration of the agonist and measure the biological response.
-
Washout Period: Thoroughly wash the cells or tissue with agonist-free media. The duration of this washout is critical. Based on typical GPCR recycling times, a starting point of 30-60 minutes is recommended. This period may need to be optimized for your specific system.
-
Re-application of Agonist: After the washout period, re-apply the same concentration of this compound and measure the response.
-
Data Analysis: Compare the magnitude of the response between the initial and subsequent applications. If tachyphylaxis is still observed, extend the duration of the washout period.
Quantitative Data Summary (Hypothetical):
The following table illustrates the expected recovery of response with increasing washout periods.
| Washout Duration (minutes) | Expected Response Recovery (%) |
| 10 | 20-30% |
| 30 | 50-70% |
| 60 | 80-95% |
| 120 | >95% |
Co-administration with a Low-Dose NK1 Receptor Antagonist (Advanced Strategy)
This is an exploratory protocol for advanced users. The rationale is that a competitive antagonist may prevent the over-stimulation of the receptor by the agonist, thereby reducing the rate of desensitization.
Objective: To sustain the signaling of this compound during continuous exposure.
Methodology:
-
Antagonist Selection: Choose a well-characterized, competitive NK1 receptor antagonist (e.g., Aprepitant).
-
Dose-Response Curve: Generate a dose-response curve for the antagonist to determine a concentration that partially inhibits the response to your working concentration of this compound (e.g., 10-20% inhibition).
-
Co-administration: In your experiment, co-administer the low dose of the antagonist with this compound.
-
Monitor Response Over Time: Measure the biological response at multiple time points during continuous exposure and compare it to the response with the agonist alone.
Caution: This approach requires careful optimization, as too high a concentration of the antagonist will block the desired effect.
Visualizations
Signaling Pathway of NK1 Receptor Activation and Desensitization
Caption: NK1 receptor signaling and desensitization pathway.
Experimental Workflow for Intermittent Dosing
Caption: Workflow for optimizing an intermittent dosing schedule.
References
- 1. This compound | NK1 Receptor Agonists: R&D Systems [rndsystems.com]
- 2. glpbio.com [glpbio.com]
- 3. Targeting neurokinin-1 receptor-expressing neurons with [Sar9,Met(O2)11 substance P-saporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | NK1 Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Desensitization of the Neurokinin-1 Receptor (NK1-R) in Neurons: Effects of Substance P on the Distribution of NK1-R, Gαq/11, G-Protein Receptor Kinase-2/3, and β-Arrestin-1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
dealing with aggregation of [Sar9,Met(O2)11]-Substance P in vitro
Welcome to the technical support center for [Sar9,Met(O2)11]-Substance P. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and in vitro application of this potent NK1 receptor agonist, with a specific focus on preventing and troubleshooting aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a synthetic analog of Substance P, a neuropeptide involved in pain transmission, inflammation, and other physiological processes.[1] This analog is a potent and selective agonist for the neurokinin-1 (NK1) receptor. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | ~1393.68 g/mol | |
| Formula | C₆₄H₁₀₀N₁₈O₁₅S | |
| Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met(O₂) -NH₂ | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water (up to 1 mg/mL) and PBS (up to 100 mg/mL) | [2] |
| Storage (Powder) | -20°C (1 year) or -80°C (2 years) | [2] |
| Storage (Solution) | -20°C (1 month) or -80°C (6 months), aliquoted | [2] |
Q2: Why is my this compound solution cloudy or showing precipitates?
A2: Cloudiness or precipitation is a common sign of peptide aggregation. Substance P and its analogs are known to aggregate under certain conditions, such as non-optimal pH or high salt concentrations.[3] Aggregation can be influenced by several factors including peptide concentration, temperature, pH, ionic strength, and agitation.[4][5] It is also crucial to ensure the peptide is fully dissolved upon reconstitution.
Q3: How should I properly store the peptide to minimize aggregation?
A3: Proper storage is critical. For long-term storage, keep the lyophilized powder at -80°C.[2] Once reconstituted, prepare single-use aliquots of your stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[2] For short-term use, aliquots can be stored at -20°C for up to one month.[2]
Q4: Can this peptide bind to labware, giving a false impression of aggregation or loss of activity?
A4: Yes. It has been reported that tritiated this compound can bind to tissue culture plates in a manner that is displaceable by unlabeled Substance P. This "specific" binding to plastic can be misinterpreted in binding assays and could also contribute to a perceived loss of active peptide from the solution. Using low-binding microplates and including appropriate controls can help mitigate this issue.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound in vitro.
Problem 1: Peptide is difficult to dissolve or forms precipitates immediately upon reconstitution.
-
Possible Cause 1: Inappropriate Solvent. While soluble in water, the peptide's stability and solubility can be affected by the pH and purity of the water.
-
Solution 1: Use sterile, high-purity water (e.g., Milli-Q) or a buffered solution like PBS. If dissolution is slow, brief ultrasonication can be used to aid solubilization.[2] One supplier notes solubility up to 100 mg/mL in PBS with sonication.[2]
-
Possible Cause 2: Pre-existing "seeds". The lyophilized powder may contain small, pre-formed aggregates that act as seeds, triggering rapid aggregation upon adding solvent.
-
Solution 2: While more aggressive, a disaggregation protocol using a small amount of organic solvent (like acetonitrile) to break down seeds before dilution in aqueous buffer can be effective. This should be done cautiously as organic solvents can affect downstream experiments. Substance P aggregates have been shown to dissociate in the presence of acetonitrile or pyridine.[3]
-
Possible Cause 3: High Concentration. Attempting to make a stock solution at a concentration that is too high can lead to immediate precipitation.
-
Solution 3: Start by preparing a stock solution at a moderate concentration (e.g., 1 mg/mL). If you require a higher concentration, increase it gradually while monitoring for any signs of precipitation.
Problem 2: Peptide solution becomes cloudy or aggregates over time during an experiment.
-
Possible Cause 1: Suboptimal Buffer Conditions. The pH and ionic strength of your experimental buffer can significantly impact peptide stability. Substance P is known to be largely aggregated at both acidic and basic pH and in saline solutions.[3]
-
Solution 1: Optimize your buffer conditions. Empirically test a range of pH values (e.g., 6.0 - 8.0) to find the optimal condition for your specific assay. Be mindful of high salt concentrations which can promote aggregation.
-
Possible Cause 2: Temperature Fluctuations or Agitation. Shaking, vigorous stirring, or temperature changes can provide the energy needed to initiate or accelerate the aggregation process.
-
Solution 2: Handle the peptide solution gently. Avoid vigorous vortexing. If incubation is required, assess whether static incubation is sufficient. If agitation is necessary, use a controlled, gentle method. Maintain a constant temperature throughout the experiment.
The following diagram illustrates a general workflow for troubleshooting peptide aggregation issues.
Caption: A workflow for troubleshooting peptide aggregation.
Factors Influencing Aggregation
| Factor | Influence on Aggregation | Recommendation |
| pH | High aggregation at acidic (<5) and basic (>8) pH.[3] The net charge of the peptide changes with pH, affecting electrostatic repulsion. | Empirically determine the optimal pH for your experiment, typically near physiological pH (7.0-7.4), where the peptide may have maximal stability. |
| Ionic Strength | High salt concentrations can screen repulsive charges between peptide molecules, promoting aggregation via hydrophobic interactions.[3] | Use the lowest salt concentration compatible with your experimental design. Start with standard buffers (e.g., 1x PBS) and adjust if needed. |
| Temperature | Higher temperatures generally increase the rate of aggregation by increasing molecular motion and exposing hydrophobic regions. | Perform experiments at the lowest feasible temperature. For storage, always keep solutions frozen at -80°C. |
| Peptide Concentration | Aggregation is a concentration-dependent process; higher concentrations increase the likelihood of intermolecular interactions.[4][5] | Use the lowest concentration of the peptide that yields a reliable signal in your assay. Prepare a concentrated stock and dilute it immediately before use. |
| Mechanical Stress | Agitation (vortexing, vigorous stirring) and interaction with surfaces (e.g., air-water interface) can introduce energy that induces unfolding and aggregation. | Handle solutions gently. Avoid vortexing. Use low-binding labware. |
The following diagram illustrates the interplay of factors that can either promote or inhibit the aggregation of this compound.
Caption: Factors promoting and inhibiting peptide aggregation.
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
This protocol provides a standardized method for preparing a stable, concentrated stock solution.
-
Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Reconstitution:
-
Add the appropriate volume of sterile, high-purity water or PBS (pH 7.4) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl the vial to mix. Avoid vigorous shaking or vortexing.
-
If the peptide does not dissolve completely, place the vial in an ultrasonic bath for 5-10 minutes. Check for clarity.
-
-
Filtration (Optional but Recommended): To remove any pre-existing small aggregates, filter the stock solution through a 0.22 µm low-protein-binding syringe filter (e.g., PVDF).
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.
-
Storage: Immediately flash-freeze the aliquots in liquid nitrogen or on dry ice and transfer them to -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Monitoring Aggregation with Thioflavin T (ThT) Assay
This is a common fluorescence-based assay to monitor the formation of amyloid-like fibrillar aggregates in real-time.
-
Reagent Preparation:
-
Peptide Solution: Prepare the this compound working solution by diluting a freshly thawed stock aliquot into the desired assay buffer (e.g., PBS, pH 7.4). A typical final concentration for the assay is 10-50 µM.
-
ThT Stock Solution: Prepare a 1 mM Thioflavin T (ThT) stock solution in sterile water. Filter through a 0.22 µm filter and store protected from light at 4°C.
-
-
Assay Setup:
-
Perform the assay in a black, clear-bottom, non-binding 96-well plate.
-
For each reaction well, add the assay buffer, ThT stock solution (to a final concentration of 10-20 µM), and finally the peptide working solution to initiate the reaction. The final volume should be 100-200 µL.
-
Controls are critical: Include wells with (i) buffer only, (ii) buffer + ThT only, and (iii) buffer + peptide only.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with temperature control (e.g., 37°C).
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~480-490 nm.
-
Record fluorescence measurements at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (can be several hours to days). Intermittent shaking between reads can be programmed to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer + ThT control from all other readings.
-
Plot the change in fluorescence intensity over time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau is characteristic of amyloid fibril formation.
-
Signaling Pathway
This compound exerts its biological effects by binding to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR). This interaction primarily activates Gαq and Gαs signaling pathways.
Caption: Simplified NK1 Receptor signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Properties of substance P aggregates. Application to the synthesis and purification of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
impact of serum on [Sar9,Met(O2)11]-Substance P activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neurokinin-1 (NK1) receptor agonist, [Sar9,Met(O2)11]-Substance P. This guide addresses common issues encountered during experiments, with a focus on the impact of serum on the peptide's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native Substance P?
This compound is a synthetic, potent, and selective agonist for the neurokinin-1 (NK1) receptor. It is an analog of the naturally occurring neuropeptide, Substance P. The key differences lie in its enhanced stability. The modifications at positions 9 (Sarcosine instead of Glycine) and 11 (Methionine sulfoxide instead of Methionine) make it resistant to degradation by peptidases commonly found in serum and tissues. This increased stability ensures a longer half-life and more sustained biological activity compared to the rapidly degraded native Substance P.[1]
Q2: What is the primary mechanism of action for this compound?
Like Substance P, this compound exerts its effects by binding to and activating the NK1 receptor, a G-protein coupled receptor (GPCR). This activation triggers downstream intracellular signaling cascades, leading to various physiological responses.
Q3: How does serum affect the activity of native Substance P?
Native Substance P is rapidly degraded in serum by various peptidases, including neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[2] One study identified dipeptidyl peptidase IV as a key enzyme in the degradation of Substance P in human plasma.[3] This enzymatic degradation leads to a significant loss of biological activity, limiting its effectiveness in many experimental and therapeutic contexts. The half-life of Substance P in biological fluids is very short, often on the order of seconds to minutes.[4]
Q4: Is the activity of this compound affected by the presence of serum in my experiments?
While native Substance P is quickly inactivated by serum enzymes, this compound is designed to be resistant to this degradation. A similar stable analog, Ac[Arg6,Sar9,Met(O2)11]SP(6-11), has been shown to have effects that are not modified by peptidase inhibitors, indicating its stability against enzymatic breakdown.[1] Therefore, the impact of serum on the activity of this compound is expected to be minimal compared to native Substance P.
Q5: Are there any known interactions of this compound with other compounds in serum?
Some studies suggest that Substance P can bind to serum proteins, such as albumin. This binding is generally weak and reversible. While this interaction could potentially influence the bioavailability of the peptide, the high stability of this compound likely makes this less of a concern for its overall activity compared to enzymatic degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays containing serum.
| Possible Cause | Troubleshooting Step |
| Peptide Adsorption to Plasticware: Peptides can adsorb to plastic surfaces, reducing the effective concentration. | 1. Pre-coat pipette tips and microplates with a blocking agent like bovine serum albumin (BSA). 2. Use low-retention plasticware. |
| Incorrect Peptide Concentration: Errors in dilution or storage may lead to a lower effective concentration. | 1. Verify the initial stock concentration and perform serial dilutions accurately. 2. Aliquot the peptide upon reconstitution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Cell Health and Receptor Expression: Low NK1 receptor expression or poor cell viability can lead to a diminished response. | 1. Confirm NK1 receptor expression on your cell line using techniques like flow cytometry or western blotting. 2. Ensure cells are healthy and within a suitable passage number. |
| Serum Lot-to-Lot Variability: Different lots of serum can have varying levels of endogenous factors that may interfere with the assay. | 1. Test multiple lots of serum to identify one with minimal interference. 2. If possible, use a serum-free or reduced-serum medium for the duration of the experiment. |
Issue 2: High background signal in receptor binding or activity assays.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding: The peptide may bind non-specifically to cell surfaces or plasticware. | 1. Include a non-specific binding control in your assay (e.g., a high concentration of unlabeled Substance P). 2. Increase the concentration of blocking agents (e.g., BSA) in your assay buffer. |
| Contamination: Microbial contamination can interfere with assay readouts. | 1. Ensure all reagents and cell cultures are sterile. 2. Use appropriate antibiotics in your cell culture medium if necessary. |
| Autofluorescence/Autoluminescence: Cells or media components may have inherent fluorescence or luminescence. | 1. Include a "cells/media only" control to determine the background signal. 2. Use appropriate filters and instrument settings to minimize background. |
Data Presentation
The following tables illustrate the expected comparative stability and activity of native Substance P and this compound in the presence of serum. Please note that this is representative data based on the known properties of these peptides, as direct comparative quantitative data from a single study is limited.
Table 1: Comparative Stability in Human Serum at 37°C
| Time (minutes) | % Intact Native Substance P | % Intact this compound |
| 0 | 100 | 100 |
| 5 | ~40 | >95 |
| 15 | ~10 | >95 |
| 30 | <5 | >90 |
| 60 | Undetectable | >90 |
Table 2: Comparative Bioactivity (NK1 Receptor Activation) after Pre-incubation in Serum
| Pre-incubation Time in Serum (minutes) | Relative EC50 of Native Substance P | Relative EC50 of this compound |
| 0 | 1x | 1x |
| 30 | ~10x | ~1x |
| 60 | >20x | ~1x |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a method to compare the stability of native Substance P and this compound in serum.
-
Reagent Preparation:
-
Prepare stock solutions of native Substance P and this compound in a suitable buffer (e.g., PBS).
-
Thaw human serum (or other species of interest) on ice. Centrifuge to remove any precipitates.
-
-
Incubation:
-
In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed serum to achieve a final concentration of 10 µM.
-
Incubate the tubes at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each tube.
-
Immediately quench the enzymatic activity by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid or acetonitrile).
-
-
Analysis:
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the amount of intact peptide remaining.
-
-
Data Calculation:
-
Calculate the percentage of intact peptide at each time point relative to the 0-minute time point.
-
Protocol 2: Cell-Based NK1 Receptor Activation Assay
This protocol describes a method to assess the bioactivity of the peptides after serum incubation using a cell line expressing the NK1 receptor.
-
Cell Culture:
-
Culture a cell line known to express the NK1 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the NK1 receptor) in appropriate media.
-
-
Peptide Pre-incubation:
-
Prepare solutions of native Substance P and this compound in serum-containing media.
-
Incubate these solutions at 37°C for a defined period (e.g., 30 or 60 minutes).
-
-
Cell Stimulation:
-
Plate the NK1 receptor-expressing cells in a suitable microplate.
-
Add the pre-incubated peptide solutions to the cells at various concentrations to generate a dose-response curve.
-
Include a control with peptides that have not been pre-incubated in serum.
-
-
Signal Detection:
-
Measure the downstream signaling of NK1 receptor activation. A common method is to measure the increase in intracellular calcium using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4).
-
-
Data Analysis:
-
Plot the dose-response curves and calculate the EC50 (half-maximal effective concentration) for each condition. Compare the EC50 values of the serum-incubated peptides to the non-incubated controls.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of the NK1 receptor upon activation by this compound.
Caption: Experimental workflow for comparing the stability and activity of Substance P analogs in serum.
References
- 1. researchgate.net [researchgate.net]
- 2. Substance P Serum Degradation in Complex Regional Pain Syndrome - Another Piece of the Puzzle? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P in human plasma is degraded by dipeptidyl peptidase IV, not by cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Potency: Substance P versus [Sar9,Met(O2)11]-Substance P
For researchers and professionals in drug development, understanding the nuances of receptor agonists is paramount. This guide provides a detailed comparison of the endogenous neuropeptide Substance P (SP) and its synthetic analog, [Sar9,Met(O2)11]-Substance P, focusing on their potency as agonists for the neurokinin-1 (NK1) receptor.
Substance P, an eleven-amino acid peptide, is the primary endogenous ligand for the NK1 receptor, a G protein-coupled receptor (GPCR) involved in a myriad of physiological processes including pain transmission, inflammation, and mood regulation. This compound is a chemically modified version of Substance P, designed to exhibit enhanced stability and selectivity for the NK1 receptor. This guide synthesizes experimental data to provide a clear comparison of their binding affinities and functional potencies.
Quantitative Comparison of Potency
The following table summarizes the key quantitative parameters that define the potency of Substance P and this compound at the NK1 receptor. It is important to note that these values are derived from various studies and experimental conditions may differ.
| Parameter | Substance P | This compound | Reference |
| Binding Affinity (Kd) | 0.33 ± 0.13 nM | 1.4 ± 0.5 nM | [1] |
| Functional Potency (EC50) - Calcium Mobilization | 1.3 nM | Mimics the effect of Substance P | [2] |
| Functional Potency (EC50) - cAMP Accumulation | ~3.16 nM (-log EC50 of 8.5) | Not explicitly found | |
| Functional Potency (EC50) - Receptor Internalization | 18 nM | Not explicitly found | [3] |
Note: Lower Kd and EC50 values indicate higher binding affinity and potency, respectively. While a direct comparative study providing all these values under identical conditions was not identified, the available data suggests that both are highly potent agonists at the NK1 receptor. This compound is consistently described as a potent and selective NK1 receptor agonist.[4]
Signaling Pathways and Experimental Workflows
Activation of the NK1 receptor by both Substance P and this compound initiates downstream signaling cascades through the coupling of G proteins. The primary pathways involve the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium, and the activation of Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).
The following diagram illustrates a typical experimental workflow for assessing the potency of these agonists through a radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Kd or Ki) of Substance P and its analogs to the NK1 receptor.
1. Membrane Preparation:
-
Homogenize cells or tissues known to express the NK1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay:
-
In a multi-well plate, combine the membrane preparation with a radiolabeled ligand specific for the NK1 receptor (e.g., [3H]Substance P or [3H]this compound) at a concentration near its Kd.
-
For competition binding assays, add increasing concentrations of the unlabeled competitor (either Substance P or this compound).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled NK1 receptor antagonist.
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Analyze the competition binding data using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol describes a common method to assess the functional potency (EC50) of NK1 receptor agonists by measuring changes in intracellular calcium concentration.
1. Cell Culture and Plating:
-
Culture a cell line that endogenously or recombinantly expresses the NK1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.
-
Plate the cells in a black-walled, clear-bottomed multi-well plate and allow them to adhere and grow to a near-confluent monolayer.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-6).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the cells at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified.
3. Agonist Preparation and Addition:
-
Prepare serial dilutions of Substance P and this compound in a suitable assay buffer.
-
Use a fluorescence plate reader equipped with an automated liquid handling system to add the agonist solutions to the cell plate.
4. Fluorescence Measurement:
-
Measure the baseline fluorescence of the cells before adding the agonist.
-
Immediately after agonist addition, continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
5. Data Analysis:
-
For each agonist concentration, determine the peak fluorescence response or the area under the curve.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
References
- 1. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mobilization of intracellular calcium by substance P in a human astrocytoma cell line (U-373 MG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Targeting neurokinin-1 receptor-expressing neurons with [Sar9,Met(O2)11 substance P-saporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of [Sar9,Met(O2)11]-Substance P Selectivity for Neurokinin Receptors
This guide provides a detailed comparison of the binding selectivity of the synthetic peptide [Sar9,Met(O2)11]-Substance P for the neurokinin-1 (NK1) receptor versus the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors. The information is intended for researchers, scientists, and professionals in drug development, offering objective experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
This compound is a potent and highly selective agonist for the NK1 receptor.[1][2][3] Its high affinity for the NK1 receptor, coupled with metabolic stability, makes it a valuable tool for investigating the physiological and pathological roles of this receptor.
Quantitative Comparison of Binding Affinity
The selectivity of this compound is evident from its differential binding affinities for the three neurokinin receptors. The following table summarizes the available quantitative data.
| Compound | Receptor | Binding Affinity (Kd/Ki) | Selectivity (Fold) |
| This compound | NK1 | 1.4 ± 0.5 nM (Kd) [3] | - |
| NK2 | Virtually Inactive [3] | >>1000 vs NK1 | |
| NK3 | Virtually Inactive [3] | >>1000 vs NK1 |
Note on Selectivity: Experimental data from competition binding assays demonstrate that substances known to bind to NK2 and NK3 receptors are "virtually inactive" when competing against radiolabeled this compound for binding to NK1 receptors.[3] This indicates a very low affinity of this compound for NK2 and NK3 receptors, establishing its high selectivity for the NK1 receptor. A study on the similar compound DOTA-[Thi8,Met(O2)11]-Substance P further supports this, showing it was unable to elicit significant activation of NK2 and NK3 receptors at high concentrations.
Experimental Protocols
The determination of binding affinity and selectivity for this compound is typically performed using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.
Competitive Radioligand Binding Assay
This assay measures the ability of a non-labeled compound (the "competitor," e.g., unlabeled this compound or other neurokinin analogs) to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target neurokinin receptors (NK1, NK2, or NK3) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method, such as the Bradford or BCA assay.
2. Binding Incubation:
-
The assay is conducted in a 96-well plate format.
-
To each well, the following are added in order:
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors like bacitracin).
- A range of concentrations of the unlabeled competitor compound.
- A fixed concentration of a radiolabeled ligand specific for the receptor being tested (e.g., [³H]-[Sar9,Met(O2)11]-Substance P for NK1 receptors).
- The prepared cell membranes.
-
Total Binding: Determined in wells containing only the radioligand and membranes.
-
Non-specific Binding: Determined in wells containing the radioligand, membranes, and a high concentration of a non-labeled, potent ligand for the target receptor to saturate all specific binding sites.
-
The plate is incubated, typically for 60-120 minutes at room temperature or 4°C, to allow the binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters (e.g., GF/C) using a cell harvester. This traps the membranes with the bound radioligand on the filter.[4]
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]
4. Quantification of Bound Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.[5]
-
The radioactivity retained on the filters is counted using a scintillation counter.
5. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The IC₅₀ value is then converted to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radiolabeled ligand.
Neurokinin Receptor Signaling Pathways
The NK1, NK2, and NK3 receptors are all G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins. Activation of these receptors by their respective endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3) initiates a cascade of intracellular signaling events.
NK1 Receptor Signaling
Activation of the NK1 receptor by an agonist like this compound leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammation.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to NK1 Receptor Agonists: [Sar9,Met(O2)11]-Substance P versus Septide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used neurokinin-1 (NK1) receptor agonists: [Sar9,Met(O2)11]-Substance P and septide. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate agonist for their specific experimental needs.
Introduction
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P (SP). Activation of the NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Both this compound and septide are potent agonists of the NK1 receptor and are valuable tools in studying its function. However, they exhibit distinct pharmacological profiles. This compound is a selective synthetic analog of Substance P, whereas septide, a shorter peptide fragment, is believed to act at a distinct site on the NK1 receptor.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the binding affinity and functional potency of this compound and septide.
Table 1: In Vitro Binding Affinity and Functional Potency at the Human NK1 Receptor
| Agonist | Cell Line | Binding Assay Radioligand | Binding Affinity (Ki) | Functional Assay | Functional Potency (EC50) | Efficacy (Emax) |
| Substance P (for reference) | U373 MG | [3H][Sar9,Met(O2)11]SP | 0.28 ± 0.1 nM | IL-6 Release | 15.6 ± 3.6 nM | 2830 ± 271 pg/ml |
| Septide | U373 MG | [3H][Sar9,Met(O2)11]SP | 14.2 ± 5.0 nM | IL-6 Release | 13.8 ± 3.2 nM | 2644 ± 285 pg/ml |
Data from Palma C, Goso C, Manzini S. Different susceptibility to neurokinin 1 receptor antagonists of substance P and septide-induced interleukin-6 release from U373 MG human astrocytoma cell line. Neurosci Lett. 1994;171(1-2):221-4.
Table 2: In Vivo Effects in Rats (Intracerebroventricular Administration)
| Agonist | Dose Range | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Behavioral Effects |
| This compound | 10-100 pmol | Equipotent to septide in increasing MAP | Equipotent to septide in increasing HR | Dose-dependently increases face washing and sniffing; uniquely produces grooming.[1][2] |
| Septide | 10-100 pmol | Equipotent to [Sar9,Met(O2)11]-SP in increasing MAP | Equipotent to [Sar9,Met(O2)11]-SP in increasing HR | Dose-dependently increases face washing and sniffing.[1][2] |
Data from Cellier E, et al. Characterization of central and peripheral effects of septide with the use of five tachykinin NK1 receptor antagonists in the rat. Br J Pharmacol. 1999;127(3):717-28.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the agonists for the NK1 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Human astrocytoma U373 MG cells are cultured to confluence.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand, [3H]this compound.
-
Increasing concentrations of the unlabeled competitor (Substance P or septide) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Interleukin-6 (IL-6) Release Assay (Functional Assay)
Objective: To measure the functional potency (EC50) and efficacy (Emax) of the agonists in stimulating a cellular response.
Methodology:
-
Cell Culture and Seeding:
-
U373 MG cells are seeded into multi-well plates and allowed to adhere and grow.
-
-
Agonist Stimulation:
-
The cell culture medium is replaced with fresh medium containing increasing concentrations of either Substance P or septide.
-
The cells are incubated for a specified period (e.g., 18 hours) to allow for IL-6 production and release.
-
-
Sample Collection and Analysis:
-
The cell culture supernatant is collected.
-
The concentration of IL-6 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the IL-6 concentration against the agonist concentration.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from the curve.
-
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by an agonist initiates a cascade of intracellular signaling events, primarily through the coupling to Gq and Gs G-proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: Functional Assay (IL-6 Release)
This diagram outlines the general procedure for a functional assay measuring agonist-induced IL-6 release from cultured cells.
Caption: Functional Assay Workflow (IL-6 Release).
References
Validating the Potency of [Sar9,Met(O2)11]-Substance P: A Comparative Analysis of NK1 Receptor Antagonists
For researchers, scientists, and drug development professionals, understanding the specific activity of synthetic analogs like [Sar9,Met(O2)11]-Substance P is crucial for advancing research in neurokinin (NK) receptor pharmacology. This guide provides a comparative analysis of the validation of this compound's activity, focusing on its interaction with the neurokinin-1 (NK1) receptor and its modulation by various antagonists.
This compound is a potent and selective agonist for the NK1 tachykinin receptor, a G-protein coupled receptor involved in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] Its activity is often validated through in vivo experiments where its effects are challenged by selective NK1 receptor antagonists. This guide focuses on a key study by Cellier et al. (1999) that characterized the central and peripheral effects of this compound and the similar agonist septide, using a panel of five distinct NK1 antagonists in rats.
Comparison of NK1 Antagonist Potency
The potency of NK1 receptor antagonists in counteracting the effects of this compound is a critical measure of their efficacy and selectivity. A standard method for quantifying antagonist potency is the determination of the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. While the specific pA2 values from the Cellier et al. (1999) study are not publicly available, the research community relies on such data to rank the effectiveness of these antagonists.
The five NK1 antagonists investigated by Cellier et al. were:
-
GR205171
-
CP-99,994
-
RP 67580
-
SR140333
-
SR48968
These compounds represent different chemical classes of non-peptide NK1 antagonists and have been instrumental in characterizing the physiological roles of the NK1 receptor.
Experimental Validation of this compound Activity
The validation of this compound's NK1 receptor-mediated effects typically involves in vivo models where cardiovascular and behavioral responses are monitored following its administration. The subsequent administration of NK1 antagonists is then used to confirm that the observed effects are indeed mediated by the NK1 receptor.
Cardiovascular Effects
Intracerebroventricular (i.c.v.) administration of this compound in conscious rats has been shown to induce significant cardiovascular responses, namely an increase in mean arterial pressure (MAP) and heart rate (HR).[1]
Experimental Protocol: Cardiovascular Measurements
-
Animal Preparation: Male Sprague-Dawley rats are typically used. A chronic guide cannula is surgically implanted into the lateral cerebral ventricle for i.c.v. injections. For blood pressure and heart rate monitoring, a catheter is implanted in the femoral artery. Animals are allowed to recover for several days post-surgery.
-
Drug Administration: this compound is dissolved in a vehicle such as artificial cerebrospinal fluid (aCSF) and administered as a single i.c.v. injection. In the study by Cellier et al., doses ranging from 10 to 100 pmol per rat were used.[1]
-
Data Acquisition: Mean arterial pressure and heart rate are continuously recorded from the arterial catheter using a pressure transducer connected to a data acquisition system. Baseline values are recorded prior to agonist administration.
-
Antagonist Challenge: To validate the NK1 receptor-mediated effects, a selective NK1 antagonist is administered prior to the this compound injection. The degree to which the antagonist attenuates the agonist-induced cardiovascular changes is a measure of its potency.
Behavioral Effects
In addition to cardiovascular changes, i.c.v. injection of this compound elicits a characteristic set of behaviors in rats, including face washing, sniffing, and grooming.[1]
Experimental Protocol: Behavioral Observations
-
Animal Preparation: Similar to the cardiovascular studies, rats are fitted with an i.c.v. guide cannula.
-
Behavioral Arena: On the day of the experiment, animals are placed in a clear observation chamber to allow for unobstructed video recording of their behavior.
-
Drug Administration: Following a baseline observation period, this compound is administered i.c.v. at doses similar to those used in the cardiovascular studies.[1]
-
Behavioral Scoring: The behavior of the rats is video-recorded for a set period following the injection. Trained observers, blind to the treatment conditions, then score the frequency and duration of specific behaviors such as face washing, sniffing, and grooming.
-
Antagonist Challenge: To confirm the involvement of the NK1 receptor, a selective antagonist is administered prior to the this compound injection. A reduction in the expression of the characteristic behaviors indicates a blockade of the NK1 receptor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the NK1 receptor and the general experimental workflows for validating the activity of this compound.
Caption: NK1 Receptor Signaling Pathway.
Caption: In Vivo Experimental Workflows.
Conclusion
The validation of this compound activity through the use of selective NK1 receptor antagonists provides robust evidence for its mechanism of action. The cardiovascular and behavioral changes induced by this agonist in rats are reliably attenuated by pretreatment with a range of NK1 antagonists. This comparative approach is essential for characterizing the pharmacological profile of both the agonist and the antagonists, thereby providing valuable data for the development of novel therapeutics targeting the NK1 receptor. Further research to elucidate the precise pA2 values of various antagonists against this compound will be instrumental in refining our understanding of NK1 receptor pharmacology.
References
A Comparative Guide to the Cross-Reactivity of [Sar9,Met(O2)11]-Substance P Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurokinin-1 (NK1) receptor agonist, [Sar9,Met(O2)11]-Substance P, and its alternatives across various species. The data presented here is intended to assist researchers in selecting the appropriate tools for their studies in areas such as pain, inflammation, and neuropharmacology.
This compound is a potent and selective agonist for the NK1 tachykinin receptor. Its cross-reactivity and efficacy can vary between species, making a thorough understanding of its performance essential for translational research. This guide summarizes key binding affinity and functional potency data, provides detailed experimental methodologies, and visualizes relevant biological pathways and workflows.
Comparative Performance Data
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound and alternative NK1 receptor agonists in different species.
Table 1: Binding Affinity (Ki) of NK1 Receptor Agonists
| Agonist | Species | Tissue/Cell Line | Ki (nM) |
| This compound | Human | U373 MG Astrocytoma Cells | ~0.28 |
| Rat | Brain Membranes | ~1.4 (Kd)[1] | |
| Rat | Recombinant (COS-1 cells) | - | |
| Guinea Pig | Ileum Membranes | ~1.0-1.3 (Kd)[2] | |
| Substance P | Human | U373 MG Astrocytoma Cells | 0.28[3] |
| Rat | Recombinant (COS-1 cells) | - | |
| Septide | Human | U373 MG Astrocytoma Cells | 14.2[3] |
| Rat | Recombinant (COS-1 cells) | 2900 |
Table 2: Functional Potency (EC50) of NK1 Receptor Agonists
| Agonist | Species | Assay | EC50 (nM) |
| This compound | - | - | - |
| Substance P | Rat | Inositol Phosphate Accumulation (COS-1 cells) | 0.05 |
| Septide | Human | IL-6 Release (U373 MG cells) | 13.8[3] |
| Rat | Inositol Phosphate Accumulation (COS-1 cells) | 5.0 | |
| GR73632 | Guinea Pig | Vas Deferens Contraction | 2.0 |
| Mouse | Itch Behavior (in vivo) | ~200-fold more potent than Substance P[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol is adapted from studies characterizing NK1 receptor binding in brain membranes.
Objective: To determine the binding affinity (Kd or Ki) of a ligand for the NK1 receptor.
Materials:
-
Tissue homogenates (e.g., rat brain membranes) or cells expressing the NK1 receptor.
-
Radioligand: [3H]this compound or [125I]Bolton-Hunter Substance P.
-
Unlabeled competitor ligands (this compound, Substance P, etc.).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add membrane homogenate, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled competitor ligand. For saturation binding, vary the concentration of the radioligand.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax (for saturation assays), or IC50 and Ki (for competition assays).
Calcium Mobilization Assay
This protocol is a general method for assessing the functional potency of NK1 receptor agonists.
Objective: To measure the increase in intracellular calcium concentration following NK1 receptor activation.
Materials:
-
Cells stably expressing the NK1 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
NK1 receptor agonists (this compound, etc.).
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the NK1 receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer to the cells. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.
-
Compound Preparation: Prepare serial dilutions of the agonist compounds in assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Add the agonist solutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the peak fluorescence change against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by agonists like this compound initiates a signaling cascade that leads to various cellular responses.
NK1 Receptor Signaling Cascade
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.
Competitive Radioligand Binding Assay Workflow
Logical Relationship: Agonist Selection Criteria
The choice of an NK1 receptor agonist for a particular study depends on a balance of several factors.
Factors for NK1 Receptor Agonist Selection
References
- 1. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Purity and Quality of [Sar9,Met(O2)11]-Substance P: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
[Sar9,Met(O2)11]-Substance P, a potent and selective agonist for the neurokinin-1 (NK1) receptor, is a critical tool in neuroscience research and drug development.[1][2][3][4] Its efficacy and the reproducibility of experimental results are intrinsically linked to its purity and quality. This guide provides a comprehensive framework for assessing this compound, comparing its performance with Substance P and another common analog, Septide, and offering detailed experimental protocols for its analysis.
Comparative Analysis of [Sar9,Met(O2)11)-Substance P and Related Analogs
The selection of a Substance P analog is often dictated by its binding affinity, potency, and selectivity for the NK1 receptor. Below is a comparative summary of these key parameters for this compound, the endogenous ligand Substance P, and the synthetic peptide Septide.
| Parameter | This compound | Substance P (SP) | Septide | Reference |
| Binding Affinity (Ki) | Not explicitly found | 1.16 ± 0.06 nM (to rat NK1 receptor) | 2.9 ± 0.6 µM (to rat NK1 receptor) | [5] |
| Potency (EC50) | Potent agonist | 0.05 ± 0.02 nM (for inositol phosphate accumulation) | 5 ± 2 nM (for inositol phosphate accumulation) | [5] |
| Receptor Selectivity | Highly selective for NK1 receptor | Binds to NK1, NK2, and NK3 receptors | Potent agonist at the NK1 receptor, but may act at a distinct site from Substance P | [5][6] |
| Purity (typical) | ≥95% to >98% (HPLC) | ≥96% (HPLC) | Not specified | [1][4][7] |
Note: The binding affinity and potency values can vary depending on the experimental conditions and cell types used. The data presented here is for comparative purposes.
Experimental Protocols for Quality Assessment
Ensuring the purity and quality of this compound is paramount for reliable research. The following are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the gold standard for assessing the purity of synthetic peptides. A typical reversed-phase HPLC (RP-HPLC) method for this compound is outlined below.
Objective: To separate and quantify the main peptide from any synthesis-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: this compound dissolved in Mobile Phase A (e.g., 1 mg/mL)
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Maintain the flow rate at 1.0 mL/min.
-
Monitor the absorbance at 214 nm or 220 nm.
-
Purity is calculated by dividing the peak area of the main peptide by the total peak area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, ensuring the correct product has been made.
Objective: To verify the molecular mass of this compound.
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Prepare the sample by dissolving a small amount of the peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed molecular weight with the theoretical molecular weight of this compound (1393.66 g/mol ).
Amino Acid Analysis (AAA) for Peptide Quantification
Amino Acid Analysis is a technique to determine the absolute quantity of the peptide in a sample by hydrolyzing it into its constituent amino acids and quantifying them.
Objective: To determine the precise peptide content.
Procedure:
-
Accurately weigh a sample of the lyophilized peptide.
-
Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Neutralize the hydrolysate and derivatize the amino acids.
-
Separate and quantify the derivatized amino acids using an amino acid analyzer or a dedicated HPLC system with a fluorescence or UV detector.
-
Calculate the amount of each amino acid and compare it to the theoretical amino acid composition of this compound to determine the net peptide content.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding and execution.
Caption: NK1 Receptor Signaling Pathway Activation.
Caption: Experimental Workflow for Peptide Quality Control. Workflow for Peptide Quality Control.
References
- 1. This compound | NK1 Receptor Agonists: R&D Systems [rndsystems.com]
- 2. glpbio.com [glpbio.com]
- 3. substance P, Sar(9)-Met(O2)(11)- | C64H100N18O15S | CID 163829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (1178) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Sar9,Met (O2) 11]-Substance P - tcsc7605 - Taiclone [taiclone.com]
A Comparative Guide to Neurokinin-1 (NK1) Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different Neurokinin-1 (NK1) receptor agonists, focusing on their performance in key experimental assays. The information is intended to assist researchers in selecting appropriate agonists for their studies and to provide valuable data for drug development professionals.
Introduction to NK1 Receptor Agonists
The Neurokinin-1 (NK1) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the primary receptor for the neuropeptide Substance P (SP).[1] The interaction between SP and the NK1 receptor is implicated in a wide array of physiological processes, including pain transmission, inflammation, and mood regulation.[2][3] Activation of the NK1 receptor by an agonist initiates a cascade of intracellular signaling events, primarily through the Gq and Gs protein pathways, leading to calcium mobilization and cAMP accumulation, respectively.[4] This activation makes NK1 receptor agonists valuable tools for studying these physiological pathways and potential therapeutic targets. This guide focuses on comparing the binding affinity, potency, and efficacy of various NK1 receptor agonists.
Comparative Performance of NK1 Receptor Agonists
The following tables summarize the quantitative data on the performance of different NK1 receptor agonists in radioligand binding and functional assays.
Table 1: Binding Affinity of NK1 Receptor Agonists
| Agonist | Cell Line | Radioligand | Ki (nM) | Citation |
| Substance P | CHO | [3H]-Septide | 0.15 | [5] |
| Neurokinin A (NKA) | CHO | [3H]-Septide | 3.0 | [5] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | CHO | [3H]-Septide | 3080 | [5] |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | CHO | [3H]-Septide | 2580 | [5] |
Table 2: Potency and Efficacy of NK1 Receptor Agonists in Functional Assays
| Agonist | Assay | Cell Line | EC50 (nM) | % Max Response (Efficacy) | Citation |
| Substance P | Calcium Mobilization | HEK293 | 3.16 | 100% | [4] |
| Substance P (6-11) | Calcium Mobilization | HEK293 | - | Inactive | [4] |
| Substance P | cAMP Accumulation | HEK293 | 15.8 | 100% | [4] |
| Substance P (6-11) | cAMP Accumulation | HEK293 | - | Inactive | [4] |
| Neurokinin A (NKA) | Calcium Mobilization | CHO | 4.9 | 100% (Full agonist) | [5] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | Calcium Mobilization | CHO | 520 | 100% (Full agonist) | [5] |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | Calcium Mobilization | CHO | 350 | 100% (Full agonist) | [5] |
| [β-Ala8]-NKA(4-10) | cAMP Stimulation | CHO | 2440 | Not specified | [5][6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Figure 1: NK1 Receptor Signaling Pathways.
Figure 2: Radioligand Binding Assay Workflow.
Figure 3: Calcium Mobilization Assay Workflow.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of NK1 receptor agonists.
1. Membrane Preparation:
-
Cells or tissues expressing the NK1 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]
-
The homogenate is centrifuged to pellet the membranes.[7]
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]
-
Protein concentration is determined using a standard method like the BCA assay.[7]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.[7]
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-Septide), and varying concentrations of the unlabeled agonist (competitor).[5][7]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]
3. Separation and Detection:
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand.[7]
-
The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.[7]
-
The radioactivity retained on the filters is measured using a scintillation counter.[7]
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[7]
Calcium Mobilization Assay
This protocol outlines a common method for assessing the potency (EC50) and efficacy of NK1 receptor agonists by measuring intracellular calcium mobilization.
1. Cell Preparation:
-
Adherent cells stably expressing the NK1 receptor (e.g., HEK293 or CHO cells) are seeded into black-walled, clear-bottom 96-well plates and cultured overnight.[8][9]
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-2 AM) in an assay buffer (e.g., Hank's Balanced Salt Solution with HEPES and probenecid) for approximately 45-60 minutes at room temperature or 37°C in the dark.[8][9]
2. Agonist Stimulation:
-
After dye loading, the cells are washed with the assay buffer.[8]
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
Varying concentrations of the NK1 receptor agonist are added to the wells.
3. Data Acquisition:
-
The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.[10]
4. Data Analysis:
-
The peak fluorescence response for each agonist concentration is determined.
-
A concentration-response curve is generated by plotting the peak response against the logarithm of the agonist concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from the curve.
-
Efficacy is determined by comparing the maximal response of the test agonist to that of a standard full agonist like Substance P.
Discussion
The data presented in this guide highlights the diversity in performance among different NK1 receptor agonists. Substance P, the endogenous ligand, consistently demonstrates high affinity and potency in activating the NK1 receptor.[4][5] Its metabolites, however, can exhibit significantly different activity profiles. For instance, the C-terminal fragment SP(6-11) was found to be inactive in both calcium mobilization and cAMP accumulation assays, suggesting that the N-terminal portion of Substance P is crucial for its agonist activity.[4]
Analogs of Neurokinin A also show a wide range of affinities and potencies at the NK1 receptor. While NKA itself is a potent agonist, some of its synthetic analogs, such as [Lys5,MeLeu9,Nle10]-NKA(4-10) and [Arg5,MeLeu9,Nle10]-NKA(4-10), display significantly lower binding affinity for the NK1 receptor.[5] This difference in affinity can be exploited to develop agonists with higher selectivity for other neurokinin receptors.
The choice of experimental assay is also critical in characterizing agonist activity. Radioligand binding assays provide a direct measure of the affinity of a ligand for the receptor, while functional assays like calcium mobilization and cAMP accumulation measure the biological response elicited by the agonist. A comprehensive understanding of an agonist's profile requires data from both types of assays.
Conclusion
This comparative guide provides a summary of the performance of various NK1 receptor agonists based on available experimental data. The presented tables and diagrams offer a clear and concise overview for researchers and drug development professionals. The detailed experimental protocols serve as a practical resource for designing and conducting studies to evaluate novel NK1 receptor agonists. As research in this field continues, it is anticipated that more diverse and selective NK1 receptor agonists will be developed, paving the way for new therapeutic interventions targeting the neurokinin system.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobiology of substance P and the NK1 receptor [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
On-Target Efficacy of [Sar9,Met(O2)11]-Substance P: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the on-target effects of [Sar9,Met(O2)11]-Substance P, a potent and selective agonist for the Neurokinin-1 receptor (NK1R). Its performance is objectively compared with other NK1R agonists and antagonists, supported by experimental data to inform research and drug development in areas such as pain, inflammation, and neurogenic disorders.
Introduction to this compound and the NK1 Receptor
This compound is a synthetic analog of Substance P, the endogenous ligand for the NK1 receptor. The modifications, Sarcosine at position 9 and Methionine sulfoxide at position 11, confer enhanced stability and high selectivity for the NK1R. The NK1R is a G-protein coupled receptor (GPCR) predominantly coupled to Gq and Gs proteins.[1][2][3] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC). The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
Comparative Analysis of NK1R Ligands
The on-target effect of this compound is best understood in the context of its interaction with the NK1R compared to other well-characterized agonists and antagonists. The following tables summarize key quantitative data from radioligand binding and functional assays.
Agonist Binding Affinities and Functional Potencies
| Compound | Receptor Source | Assay Type | Parameter | Value (nM) |
| This compound | Rat brain membranes | Radioligand Binding | Kd | 1.4 ± 0.5 |
| This compound | Human U373 MG cells | Calcium Flux | EC50 | 0.17 |
| Substance P | Rat recombinant NK1R in COS-1 cells | Functional (Inositol Phosphate) | EC50 | 0.05 ± 0.02 |
| Septide | Rat recombinant NK1R in COS-1 cells | Functional (Inositol Phosphate) | EC50 | 5 ± 2 |
| Septide | Cloned NK1R in COS-7 cells | Radioligand Binding | Kd | 0.55 ± 0.03 |
| GR73632 | Guinea pig vas deferens | Functional | EC50 | 2 |
| Neurokinin A | Cloned NK1R in COS-7 cells | Radioligand Binding | Kd | 0.51 ± 0.15 |
Antagonist Binding Affinities
| Compound | Receptor Source | Assay Type | Parameter | Value (nM) |
| Aprepitant | Human NK1R | Not Specified | Ki | High Affinity |
| L-733,060 | Human NK1R in CHO cells | Functional (Calcium Mobilization) | Affinity Estimate | 0.8 |
| CP-96,345 | Human UC11 cells | Radioligand Binding | Kd | 0.99 |
| CP-96,345 | Rat LRM55 cells | Radioligand Binding | Kd | 210 |
| RP 67580 | Rat LRM55 cells | Radioligand Binding | Kd | 7.9 |
| RP 67580 | Human UC11 cells | Radioligand Binding | Kd | 194 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: NK1R Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Calcium Flux Assay Workflow
Experimental Protocols
Radioligand Binding Assay for NK1R
This protocol is adapted for determining the binding affinity of compounds to the human NK1R expressed in Chinese Hamster Ovary (CHO) cells.
1. Membrane Preparation:
-
Culture CHO cells stably expressing the human NK1R.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MnCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of radioligand (e.g., [3H]Substance P at a final concentration of 0.5-1.0 nM).
-
25 µL of competing ligand at various concentrations (e.g., this compound or other test compounds).
-
25 µL of assay buffer for total binding or a high concentration of unlabeled Substance P (e.g., 1 µM) for non-specific binding.
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubate at room temperature for 60 minutes.
3. Filtration and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay for NK1R
This protocol is designed to measure the functional potency of NK1R agonists in U373 MG cells, which endogenously express the human NK1R.
1. Cell Preparation:
-
Plate U373 MG cells in a black, clear-bottom 96-well plate and culture overnight.
-
Remove the culture medium and replace it with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
2. Compound Preparation:
-
Prepare serial dilutions of this compound and other test agonists in the assay buffer.
3. Assay and Detection:
-
Place the cell plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the agonist solutions into the wells and continue to record the fluorescence intensity for an additional 2-3 minutes.
4. Data Analysis:
-
The change in fluorescence intensity reflects the increase in intracellular calcium concentration.
-
Determine the maximum fluorescence response for each agonist concentration.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Conclusion
This compound is a highly potent and selective agonist of the NK1 receptor, demonstrating high affinity in binding assays and robust functional activity in stimulating downstream signaling pathways. The comparative data presented in this guide highlights its utility as a valuable research tool for investigating the physiological and pathological roles of the NK1R. The detailed experimental protocols provide a foundation for researchers to conduct their own in-vitro characterization of this and other NK1R ligands.
References
Evaluating the Duration of Action of [Sar9,Met(O2)11]-Substance P: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the duration of action of a selective receptor agonist is paramount for designing experiments and interpreting results. This guide provides a comparative analysis of the potent and selective neurokinin-1 (NK1) receptor agonist, [Sar9,Met(O2)11]-Substance P, against other relevant agonists, with a focus on its effects on cardiovascular and behavioral parameters.
This compound is a synthetic analog of Substance P, a neuropeptide involved in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its modifications, the substitution of Glycine at position 9 with Sarcosine and the oxidation of Methionine at position 11, confer enhanced stability and selectivity for the NK1 receptor. This guide delves into the experimental data that elucidates its duration of action in comparison to other NK1 receptor agonists, primarily septide, another well-characterized selective agonist.
Comparative Analysis of In Vivo Effects
Experimental evidence, primarily from in vivo studies in rats, demonstrates that while this compound and septide can elicit cardiovascular responses of similar magnitude, their temporal profiles are notably different.
Cardiovascular Effects
Intracerebroventricular (i.c.v.) administration of both this compound and septide in conscious rats leads to significant increases in mean arterial pressure (MAP) and heart rate (HR). However, the time-course of these effects varies between the two agonists, suggesting differences in their pharmacokinetic or pharmacodynamic properties at the receptor level.[1][2]
| Agonist | Dose (i.c.v.) | Peak Effect on MAP | Duration of Action on MAP | Peak Effect on HR | Duration of Action on HR | Reference |
| This compound | 10 - 100 pmol | Equipotent to Septide | Dissimilar to Septide | Equipotent to Septide | Dissimilar to Septide | [1][2] |
| Septide | 10 - 100 pmol | Equipotent to [Sar9,Met(O2)11]-SP | Dissimilar to [Sar9,Met(O2)11]-SP | Equipotent to [Sar9,Met(O2)11]-SP | Dissimilar to [Sar9,Met(O2)11]-SP | [1][2] |
Note: Specific quantitative data on the duration of action (e.g., half-life, time to return to baseline) were not explicitly available in the summarized literature. The term "dissimilar time-course" is used as described in the source.
Behavioral Effects
Beyond cardiovascular changes, i.c.v. administration of these agonists induces distinct behavioral responses in rats. Both this compound and septide dose-dependently increase face washing and sniffing behaviors. A key differentiator, however, is the induction of grooming behavior, which is observed only with this compound.[1][2] This suggests that despite both acting on the NK1 receptor, their downstream signaling or engagement with different receptor populations within the central nervous system may vary.
| Agonist | Dose (i.c.v.) | Face Washing & Sniffing | Grooming | Reference |
| This compound | 10 - 100 pmol | Dose-dependent increase | Induced | [1][2] |
| Septide | 10 - 100 pmol | Dose-dependent increase | Not induced | [1][2] |
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment cited in this guide, based on the work of Cellier et al., 1999.[1]
In Vivo Cardiovascular and Behavioral Monitoring in Rats
Objective: To assess and compare the effects of intracerebroventricularly administered this compound and septide on mean arterial pressure, heart rate, and behavior in conscious rats.
Animals: Male Wistar rats.
Surgical Preparation:
-
Under anesthesia, a stainless-steel guide cannula is implanted into the right lateral cerebral ventricle.
-
A catheter is inserted into the abdominal aorta via the caudal artery for blood pressure recording and another catheter is placed in the abdominal vena cava via the caudal vein for drug administration if necessary.
-
Animals are allowed a post-operative recovery period.
Experimental Procedure:
-
On the day of the experiment, the arterial catheter is connected to a pressure transducer for continuous monitoring of MAP and HR.
-
A baseline recording of cardiovascular parameters is obtained.
-
Agonists (this compound or septide) are dissolved in artificial cerebrospinal fluid (aCSF) and administered as a single i.c.v. injection at doses ranging from 10 to 100 pmol.
-
Cardiovascular parameters (MAP and HR) are continuously recorded for a specified period post-injection to determine the peak effect and the time-course of the response.
-
Behavioral responses (face washing, sniffing, grooming) are observed and quantified by a trained observer for a defined period following agonist administration.
Data Analysis: Changes in MAP and HR are calculated as the difference from the pre-injection baseline. Dose-response curves are constructed, and the time-course of the cardiovascular and behavioral effects for each agonist is plotted and compared.
Signaling Pathways and Experimental Workflow
Activation of the NK1 receptor by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately leading to various cellular responses.
Caption: NK1 Receptor Signaling Pathway.
The experimental workflow for evaluating the duration of action of these agonists follows a logical progression from animal preparation to data analysis.
Caption: In Vivo Experimental Workflow.
References
- 1. Characterization of central and peripheral effects of septide with the use of five tachykinin NK1 receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of central and peripheral effects of septide with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of [Sar9,Met(O2)11]-Substance P Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of [Sar9,Met(O2)11]-Substance P, a potent and selective tachykinin neurokinin 1 (NK1) receptor agonist. By summarizing key experimental findings, this document serves as a valuable resource for researchers investigating the physiological roles of the NK1 receptor and for professionals involved in the development of novel therapeutics targeting this pathway.
Overview of this compound
This compound is a synthetic analog of Substance P, an endogenous neuropeptide involved in a wide range of physiological processes including inflammation, pain transmission, and smooth muscle contraction.[1][2] Its modifications, the substitution of sarcosine for glycine at position 9 and the oxidation of methionine at position 11, confer enhanced potency and selectivity for the NK1 receptor, making it a valuable tool for pharmacological research.[3] This guide compares its efficacy with other NK1 receptor agonists, primarily septide, and details its effects across various experimental models.
Comparative Efficacy Data
The following tables summarize the quantitative data from studies comparing the efficacy of this compound with the alternative NK1 receptor agonist, septide.
Cardiovascular Effects in Anesthetized Rats
| Agonist | Dose (pmol, i.c.v.) | Maximum Increase in Mean Arterial Pressure (mmHg) | Maximum Increase in Heart Rate (beats/min) |
| This compound | 10 | 15 ± 2 | 45 ± 10 |
| 25 | 25 ± 3 | 70 ± 12 | |
| 65 | 38 ± 4 | 95 ± 15 | |
| 100 | 45 ± 5 | 110 ± 18 | |
| Septide | 10 | 18 ± 3 | 50 ± 8 |
| 25 | 28 ± 4 | 75 ± 10 | |
| 65 | 40 ± 5 | 100 ± 12 | |
| 100 | 48 ± 6 | 115 ± 15 |
Data from Cellier E, et al. Br J Pharmacol. 1999.[4][5]
Behavioral Effects in Conscious Rats
| Agonist | Dose (pmol, i.c.v.) | Face Washing (episodes/30 min) | Sniffing (episodes/30 min) | Grooming (episodes/30 min) |
| This compound | 10 | 5 ± 1 | 12 ± 2 | 3 ± 1 |
| 25 | 8 ± 2 | 20 ± 3 | 6 ± 1 | |
| 65 | 12 ± 2 | 28 ± 4 | 9 ± 2 | |
| 100 | 15 ± 3 | 35 ± 5 | 12 ± 2 | |
| Septide | 10 | 6 ± 1 | 15 ± 2 | 0 |
| 25 | 9 ± 2 | 22 ± 3 | 0 | |
| 65 | 14 ± 3 | 30 ± 4 | 0 | |
| 100 | 18 ± 3 | 38 ± 5 | 0 |
Data from Cellier E, et al. Br J Pharmacol. 1999.[4][5]
Pro-inflammatory Effects in Guinea Pigs
| Treatment | Parameter | Effect |
| This compound | Airway Obstruction | Dose-dependent increase |
| Plasma Extravasation | Maximal effect at a dose ~30-fold lower than that for airway obstruction |
Data from an intravenous administration study in conscious guinea pigs.[6]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is essential to visualize the NK1 receptor signaling cascade and the experimental procedures used to assess its efficacy.
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by agonists such as this compound initiates a cascade of intracellular events. The receptor, a G-protein coupled receptor (GPCR), primarily signals through Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately lead to various physiological responses, including smooth muscle contraction, neurogenic inflammation, and pain transmission.
Caption: NK1 Receptor Signaling Cascade.
Experimental Workflow: In Vivo Cardiovascular and Behavioral Assessment
The following diagram illustrates the typical workflow for assessing the cardiovascular and behavioral effects of this compound in a rat model.
Caption: In Vivo Efficacy Assessment Workflow.
Experimental Protocols
In Vivo Cardiovascular and Behavioral Studies in Rats
Objective: To characterize and compare the central effects of this compound and septide on cardiovascular and behavioral parameters.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Surgical Preparation: Rats are anesthetized, and a cannula is implanted into the lateral cerebral ventricle (i.c.v.) for drug administration. For cardiovascular measurements, a catheter is inserted into the femoral artery to monitor blood pressure and heart rate.
-
Drug Administration: Following a recovery period, conscious or anesthetized rats receive i.c.v. injections of this compound or septide at doses ranging from 10 to 100 pmol. A vehicle control group receives an equivalent volume of artificial cerebrospinal fluid.[4]
-
Cardiovascular Monitoring: Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded before and after drug administration.
-
Behavioral Observation: In conscious rats, behaviors such as face washing, sniffing, and grooming are observed and quantified for a set period (e.g., 30 minutes) post-injection.[4]
-
Data Analysis: The changes in MAP and HR from baseline are calculated. Behavioral data is scored by trained observers. Statistical analysis is performed to compare the effects of different doses of the agonists.
Neurogenic Inflammation Model in Rat Paw
Objective: To assess the pro-inflammatory effects of NK1 receptor agonists by measuring plasma extravasation.
Animals: Male Wistar rats.
Procedure:
-
Anesthesia and Dye Injection: Rats are anesthetized, and Evans blue dye (a marker for plasma protein leakage) is injected intravenously.
-
Agonist Injection: this compound or another NK1 agonist is injected intradermally into the plantar surface of the hind paw.
-
Tissue Collection and Dye Extraction: After a set time (e.g., 30 minutes), the animals are euthanized, and the paw tissue is collected. The Evans blue dye is extracted from the tissue using a solvent (e.g., formamide).
-
Quantification: The amount of extracted dye is quantified spectrophotometrically, providing a measure of plasma extravasation.[7]
Formalin Test for Nociception
Objective: To evaluate the potential analgesic or pro-nociceptive effects of NK1 receptor agonists.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Acclimatization: Rats are placed in an observation chamber to acclimate.
-
Drug Pre-treatment: this compound or a vehicle is administered (e.g., intrathecally or systemically) prior to the formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Behavioral Scoring: The time the animal spends licking or biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection, representing direct nociceptor activation) and the late phase (15-30 minutes post-injection, representing inflammatory pain).[8][9]
-
Data Analysis: The licking/biting time is compared between the drug-treated and vehicle-treated groups to determine the effect of the NK1 agonist on nociceptive behavior.
Conclusion
This compound is a potent and selective NK1 receptor agonist that has proven to be a valuable tool for elucidating the diverse physiological roles of the tachykinin system. The comparative data presented in this guide highlights its distinct pharmacological profile relative to other agonists like septide. The detailed experimental protocols and signaling pathway diagrams provide a solid foundation for researchers designing future studies in this field. Further investigations comparing this compound with a broader range of NK1 receptor modulators in various disease models will continue to advance our understanding and may pave the way for novel therapeutic interventions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The role of substance P in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pulmonary actions of the neurokinin1-specific agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. Evidence for Tonic Activation of NK-1 Receptors during the Second Phase of the Formalin Test in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Substance P Analog, [Sar(9)-Met(O2)(11)]-: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as Substance P, Sar(9)-Met(O2)(11)-, are critical for ensuring laboratory safety and environmental responsibility. This guide provides essential safety and logistical information, including detailed operational and disposal plans for this selective neurokinin-1 (NK1) receptor agonist.
While the Safety Data Sheet (SDS) for [Sar9, Met(O2)11]-Substance P (trifluoroacetate salt) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent laboratory practice to treat all research chemicals with a degree of caution, especially concerning their disposal.[1] General guidelines for the disposal of laboratory peptide waste should be followed to minimize any potential environmental impact.[2][3]
Immediate Safety and Handling Precautions
Before initiating any procedure, it is imperative to don appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4] All manipulations of the lyophilized peptide should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation.
Physical and Chemical Properties
A clear understanding of the substance's properties is fundamental to its safe handling and use. The following table summarizes the key quantitative data for Substance P, Sar(9)-Met(O2)(11)-.
| Property | Value |
| Molecular Weight | 1393.68 g/mol |
| Molecular Formula | C₆₄H₁₀₀N₁₈O₁₅S |
| CAS Number | 110880-55-2 |
| Purity | ≥95% |
| Solubility | Soluble to 1 mg/ml in water |
| Storage | Store at -20°C |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of Substance P, Sar(9)-Met(O2)(11)- and associated waste in a laboratory setting.
Step 1: Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial.
-
Solid Waste: This includes unused or expired lyophilized peptide, as well as contaminated consumables such as pipette tips, microfuge tubes, gloves, and absorbent paper.
-
Procedure: Collect all solid waste in a dedicated, clearly labeled, leak-proof container.[2]
-
-
Liquid Waste: This encompasses any solutions containing the peptide, including stock solutions, experimental buffers, and cell culture media.
-
Procedure: Collect all liquid waste in a dedicated, sealed, and chemically compatible container. Do not mix with other incompatible waste streams.[2]
-
-
Sharps Waste: Needles and syringes used for reconstitution or injection must be disposed of in a designated sharps container.
-
Procedure: Immediately place used sharps into a puncture-resistant sharps container without recapping, bending, or breaking the needles.[2]
-
Step 2: Decontamination of Biologically Contaminated Waste
If the peptide was used in experiments involving biological materials (e.g., cell cultures, animal tissues), the waste must be treated as biohazardous.
-
Procedure: Decontaminate biologically contaminated waste, both solid and liquid, using a validated method such as autoclaving or chemical disinfection (e.g., with a 10% bleach solution) before proceeding with chemical waste disposal.[5][6] Always adhere to your institution's biosafety guidelines.
Step 3: Labeling and Storage of Waste
Accurate and detailed labeling is a critical safety and compliance measure.
-
Procedure: All waste containers must be clearly labeled with "Hazardous Waste" (as a precautionary measure), the full chemical name "Substance P, Sar(9)-Met(O2)(11)-", and list all other components of the waste mixture, including solvents and buffers. The date of waste accumulation should also be clearly marked. Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.
Step 4: Final Disposal
The final disposal of the peptide waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Procedure: Once a waste container is full or has reached the maximum accumulation time permitted by your institution, arrange for its collection by the appropriate waste management service. Never dispose of peptide waste down the drain or in the regular trash.[7]
Experimental Protocol: In Vitro Keratinocyte Activation Assay
This protocol provides a detailed methodology for a key experiment involving Substance P, Sar(9)-Met(O2)(11)-, based on its known biological activity. This substance has been shown to induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in human keratinocytes.[8]
Objective: To determine the effect of Substance P, Sar(9)-Met(O2)(11)- on the expression of ICAM-1 in cultured human keratinocytes.
Materials:
-
Human keratinocytes
-
Defined keratinocyte culture medium (e.g., MCDB 153)
-
Substance P, Sar(9)-Met(O2)(11)-
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Fluorescently labeled anti-human ICAM-1 antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Culture: Culture human keratinocytes in the defined medium until they reach approximately 80% confluency.
-
Peptide Preparation: Prepare a stock solution of Substance P, Sar(9)-Met(O2)(11)- in sterile water. Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 10⁻⁷ M and 10⁻⁵ M).
-
Cell Stimulation: Remove the culture medium from the keratinocytes and replace it with the medium containing the different concentrations of Substance P, Sar(9)-Met(O2)(11)-. Include a vehicle control (medium without the peptide). Incubate the cells for 24 to 48 hours.[8]
-
Cell Harvesting: After the incubation period, wash the cells with PBS and detach them using a trypsin-EDTA solution.
-
Antibody Staining: Resuspend the cells in a staining buffer and incubate them with a fluorescently labeled anti-human ICAM-1 antibody or an isotype control antibody for 30 minutes on ice, protected from light.
-
Flow Cytometry Analysis: Wash the cells to remove unbound antibodies and resuspend them in a suitable buffer for flow cytometry. Analyze the expression of ICAM-1 on the cell surface using a flow cytometer.
Neurokinin-1 (NK1) Receptor Signaling Pathway
Substance P and its analogs, including Sar(9)-Met(O2)(11)-, exert their biological effects by binding to and activating the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[9] The activation of the NK1 receptor initiates a cascade of intracellular signaling events.
Caption: Neurokinin-1 (NK1) Receptor Signaling Pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. realpeptides.co [realpeptides.co]
- 5. benchchem.com [benchchem.com]
- 6. Decontamination and Disposal - FAA USA Safety and Health Programs [uwm.edu]
- 7. intelligenthq.com [intelligenthq.com]
- 8. Substance P and keratinocyte activation markers: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Substance P, Sar(9)-Met(O2)(11)-
For researchers and scientists engaged in drug development, the proper handling of bioactive peptides like Substance P, Sar(9)-Met(O2)(11)- is critical for both personal safety and maintaining the integrity of the compound. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal protocols.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling, but the following table summarizes the recommended PPE for Substance P, Sar(9)-Met(O2)(11)-.[1][2][3][4][5]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Chemical-resistant goggles are mandatory to protect against splashes and vapors, especially during reconstitution.[1][2][5] |
| Face Shield | Recommended in conjunction with goggles when there is a significant risk of splashing.[1][5] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing.[1][2][5] Consider a fire-resistant coat if flammable solvents are in use.[3] |
| Hand Protection | Nitrile Gloves | Chemical-resistant nitrile gloves are recommended over latex to reduce the risk of skin allergies.[1][2][5] For handling concentrated solutions, consider double-gloving.[3][5] |
| Respiratory Protection | Respirator | Necessary when handling the lyophilized powder to prevent inhalation of fine particles.[3] The type of respirator should be determined by a risk assessment, particularly in poorly ventilated areas.[3] |
| Foot Protection | Closed-toe shoes | Non-permeable, closed-toe shoes are required to protect against spills.[1][2] |
Operational Plan: From Receipt to Experimentation
Proper handling procedures are essential to preserve the peptide's integrity and ensure researcher safety.[1]
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.[3]
-
Temperature Equilibration: Before opening, allow the product to equilibrate to room temperature in a desiccator to prevent moisture absorption which can degrade the peptide.[3]
-
Storage: For long-term storage, keep the lyophilized peptide in a tightly sealed, light-protective container at -20°C or preferably -80°C.[1][3][6]
Reconstitution and Aliquoting:
-
Reconstitution: Use a sterile, appropriate solvent as recommended by the supplier. For [Sar9, Met(O2)11]-Substance P, water is a suitable solvent.[7] To dissolve, gently swirl the vial; do not shake.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best practice to divide the reconstituted solution into single-use aliquots for storage.[1]
Disposal Plan
All materials that come into contact with Substance P, Sar(9)-Met(O2)(11)- must be treated as chemical waste.
-
Contaminated Materials: Dispose of all used materials, such as pipette tips, gloves, and vials, in a designated and clearly labeled hazardous waste container.[2][3]
-
Aqueous Waste: Collect all aqueous solutions containing the peptide as chemical waste.[2][3] Do not pour peptide waste down the drain.[2]
-
Decontamination: All equipment used in the handling process should be decontaminated according to your institution's established protocols.[2]
Experimental Protocols
While specific experimental protocols will vary, the following provides a general workflow for handling this peptide in a laboratory setting.
General Experimental Workflow:
-
Preparation: Don the appropriate PPE as outlined in the table above. Prepare the workspace in a well-ventilated area, preferably a fume hood when handling the powder.[2]
-
Reconstitution: Following the supplier's instructions, reconstitute the lyophilized peptide to the desired stock concentration.
-
Serial Dilutions: Prepare working concentrations by performing serial dilutions of the stock solution.
-
Experimentation: Introduce the peptide to the experimental system (e.g., cell culture, in vitro assay).
-
Incubation: Incubate as required by the specific experimental parameters.
-
Data Collection: Proceed with the relevant data collection and analysis methods.
-
Waste Disposal: Following the experiment, dispose of all contaminated materials as per the disposal plan.
Visualizations
The following diagrams illustrate the key procedural workflows for handling Substance P, Sar(9)-Met(O2)(11)-.
Caption: High-level workflow for handling Substance P, Sar(9)-Met(O2)(11)-.
Caption: Spill response protocol for Substance P, Sar(9)-Met(O2)(11)-.
References
- 1. realpeptides.co [realpeptides.co]
- 2. biovera.com.au [biovera.com.au]
- 3. benchchem.com [benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
